Product packaging for N-ethyl-3-fluorobenzamide(Cat. No.:CAS No. 150079-37-1)

N-ethyl-3-fluorobenzamide

Cat. No.: B177430
CAS No.: 150079-37-1
M. Wt: 167.18 g/mol
InChI Key: ZXIUYDIGMJOZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Ethyl-3-fluorobenzamide is a fluorinated organic compound that serves as a valuable chemical intermediate and building block in advanced research and development. Its structure, featuring a benzamide core with fluorine and ethyl substituents, makes it a compound of interest in several scientific contexts. Fluorinated benzamides are particularly important in medicinal chemistry for the design and synthesis of novel bioactive molecules . The fluorine atom can significantly influence a compound's physicochemical properties, such as its metabolic stability, lipophilicity, and its ability to bind to biological targets . Research into structurally related compounds demonstrates that the N-(thiazol-2-yl)benzamide scaffold can yield potent and selective antagonists for ion channels like the Zinc-Activated Channel (ZAC), serving as useful pharmacological tools for probing physiological functions . Furthermore, such fluorinated benzamide derivatives are explored as key components in the development of potential therapeutic agents, including investigations into dual-target inhibitors for complex diseases . As a research chemical, this compound provides synthetic chemists and drug discovery researchers with a versatile scaffold for creating novel compounds and studying structure-activity relationships. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO B177430 N-ethyl-3-fluorobenzamide CAS No. 150079-37-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-3-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIUYDIGMJOZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408498
Record name N-ethyl-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150079-37-1
Record name N-ethyl-3-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-ethyl-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N-ethyl-3-fluorobenzamide, a valuable compound in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and an ethylamide group can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document outlines a reliable synthetic pathway and details the expected analytical data for the thorough characterization of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with the commercially available 3-fluorobenzoic acid. The initial step involves the conversion of the carboxylic acid to the more reactive acyl chloride, which is subsequently reacted with ethylamine to form the desired amide.

A common and effective method for the first step is the reaction of 3-fluorobenzoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The resulting 3-fluorobenzoyl chloride can then be reacted with ethylamine in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane (DCM) to yield this compound.[1][2]

Experimental Protocols

Step 1: Synthesis of 3-fluorobenzoyl chloride

Materials:

  • 3-fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalytic)

  • Anhydrous dichloromethane (DCM) or toluene

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzoic acid (1.0 eq).

  • Suspend the acid in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-fluorobenzoyl chloride, which can be used in the next step without further purification.[2]

Step 2: Synthesis of this compound

Materials:

  • 3-fluorobenzoyl chloride (from Step 1)

  • Ethylamine

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a separate flask, dissolve ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the ethylamine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.[2]

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₁₀FNO
Molecular Weight 167.18 g/mol
Appearance Expected to be a solid
Melting Point Data not available in search results
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.2m4HAromatic protons
~ 6.5 (broad s)br s1HN-H
~ 3.4 (q)q2H-CH₂-
~ 1.2 (t)t3H-CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)Assignment
~ 166C=O (Amide)
~ 163 (d, J ≈ 245 Hz)C-F
~ 137 (d)Quaternary Ar-C
~ 130 (d)Ar-CH
~ 123 (d)Ar-CH
~ 118 (d)Ar-CH
~ 114 (d)Ar-CH
~ 35-CH₂-
~ 15-CH₃

FT-IR (Fourier-Transform Infrared Spectroscopy)

Wavenumber (cm⁻¹)Functional Group Assignment
~ 3300N-H stretch
~ 3070Aromatic C-H stretch
~ 2970, 2880Aliphatic C-H stretch
~ 1640C=O stretch (Amide I)
~ 1540N-H bend (Amide II)
~ 1290C-N stretch
~ 1250C-F stretch

Mass Spectrometry (MS)

m/zAssignment
167[M]⁺ (Molecular ion)
123[M - C₂H₄]⁺ (Loss of ethylene)
109[M - C₂H₅N]⁺ (Loss of ethylamine radical)
95[M - C₂H₅NCO]⁺ (Loss of ethyl isocyanate radical)

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation 3-Fluorobenzoic_Acid 3-Fluorobenzoic Acid Reaction1 Acyl Chloride Formation 3-Fluorobenzoic_Acid->Reaction1 Reacts with SOCl2 Thionyl Chloride (SOCl₂) DMF (cat.) SOCl2->Reaction1 3-Fluorobenzoyl_Chloride 3-Fluorobenzoyl Chloride Reaction2 Amidation 3-Fluorobenzoyl_Chloride->Reaction2 Reacts with Reaction1->3-Fluorobenzoyl_Chloride Ethylamine Ethylamine Triethylamine (Base) Ethylamine->Reaction2 This compound This compound Reaction2->this compound

Caption: Synthetic pathway for this compound.

Characterization Workflow

Characterization_Workflow cluster_characterization Characterization Techniques Crude_Product Crude This compound Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure This compound Purification->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR FTIR FT-IR Spectroscopy Pure_Product->FTIR MS Mass Spectrometry Pure_Product->MS MP Melting Point Analysis Pure_Product->MP

Caption: Workflow for the purification and characterization of this compound.

References

N-ethyl-3-fluorobenzamide molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-3-fluorobenzamide is a chemical compound belonging to the benzamide class, characterized by an ethyl group attached to the amide nitrogen and a fluorine atom at the meta-position of the benzoyl ring. This document provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties based on available data. While specific experimental data for this compound is limited in publicly available literature, this guide offers predicted spectral information and a generalized synthesis protocol based on established chemical principles.

Molecular Structure and Formula

This compound is a derivative of benzamide with the systematic IUPAC name this compound. The core structure consists of a benzene ring substituted with a fluorine atom and an ethylcarboxamide group.

Molecular Formula: C₉H₁₀FNO[1][2]

Molecular Weight: 167.18 g/mol [1][2]

CAS Number: 150079-37-1[3]

Chemical Identifiers:

  • IUPAC Name: this compound

  • InChI: InChI=1S/C9H10FNO/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3,(H,11,12)[1][2]

  • InChIKey: ZXIUYDIGMJOZNW-UHFFFAOYSA-N[1][2]

  • SMILES: CCNC(=O)c1cccc(F)c1

Below is a diagram illustrating the two-dimensional chemical structure of this compound.

synthesis_workflow Synthesis Workflow reagents 3-fluorobenzoyl chloride + Ethylamine + Base in Anhydrous Solvent reaction Amidation Reaction (0 °C to RT) reagents->reaction workup Aqueous Workup (NaHCO3, H2O, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product logical_relationship SAR Exploration Strategy start This compound (Lead Compound) r1 Modification of Ethyl Group (R1) start->r1 r2 Modification of Fluorine Position (R2) start->r2 r3 Introduction of Additional Substituents (R3) start->r3 sar Structure-Activity Relationship (SAR) r1->sar r2->sar r3->sar

References

N-ethyl-3-fluorobenzamide: A Technical Review of a Potential Pharmacophore

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound N-ethyl-3-fluorobenzamide is limited. This document provides a technical overview based on the known properties and biological activities of structurally related fluorinated benzamides and N-substituted benzamide derivatives to infer its potential characteristics and guide future research.

Introduction

This compound belongs to the benzamide class of compounds, a versatile scaffold frequently utilized in medicinal chemistry. The incorporation of a fluorine atom on the phenyl ring and an ethyl group on the amide nitrogen can significantly influence the molecule's physicochemical properties and biological activity. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] This review synthesizes the available information on related compounds to provide a comprehensive technical guide on the potential of this compound as a lead compound in drug discovery.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPHydrogen Bond DonorsHydrogen Bond Acceptors
This compound (Predicted) C9H10FNO167.18~1.5 - 2.011
N-ethylbenzamideC9H11NO149.191.411
3-FluorobenzamideC7H6FNO139.130.811
2-Fluoro-N-(morpholin-4-yl)benzamideC11H13FN2O2224.231.213

Data for related compounds is sourced from publicly available chemical databases. The values for this compound are estimations.

Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves the amidation of 3-fluorobenzoyl chloride with ethylamine. This is a standard and generally high-yielding reaction in organic chemistry.

General Synthesis Protocol for this compound

Reaction: 3-Fluorobenzoyl chloride + CH3CH2NH2 (Ethylamine) → this compound + HCl

Materials:

  • 3-Fluorobenzoyl chloride

  • Ethylamine (as a solution in a suitable solvent like THF or as a gas)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and stirring equipment

  • Reagents for work-up and purification (e.g., water, brine, drying agent like Na2SO4, silica gel for chromatography)

Procedure:

  • Dissolve 3-fluorobenzoyl chloride (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the tertiary amine base (1.1 - 1.5 eq) to the reaction mixture.

  • Slowly add ethylamine (1.0 - 1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Hypothetical Experimental Workflow for Biological Screening

The following diagram illustrates a general workflow for screening the biological activity of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_development Lead Optimization synthesis Synthesis of This compound purification Purification & Characterization synthesis->purification in_vitro In vitro Assays (e.g., Enzyme Inhibition, Cell Viability) purification->in_vitro target_id Target Identification & Validation in_vitro->target_id sar Structure-Activity Relationship (SAR) Studies target_id->sar admet ADMET Profiling sar->admet

A general workflow for the synthesis and biological evaluation of a novel chemical entity.

Potential Biological Activities and Signaling Pathways

Benzamide derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] The specific activity of this compound would depend on its molecular targets.

Potential as Anticancer Agents

Many N-substituted benzamides have been investigated as anticancer agents, with some acting as inhibitors of tubulin polymerization or as histone deacetylase (HDAC) inhibitors.[5][8][9]

If this compound were to act as a tubulin inhibitor, it would likely bind to tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton would arrest the cell cycle, leading to apoptosis in rapidly dividing cancer cells.

tubulin_inhibition_pathway cluster_inhibition compound This compound (Hypothetical) tubulin α/β-Tubulin Dimers compound->tubulin Binding inhibition_node Inhibition mt Microtubule Polymerization tubulin->mt mitosis Mitotic Spindle Formation mt->mitosis cell_cycle Cell Cycle Arrest (G2/M Phase) mitosis->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis inhibition_node->mt

Hypothetical signaling pathway for tubulin polymerization inhibition.
Potential as Antibacterial Agents

Fluorinated benzamide derivatives have also shown promise as antibacterial agents.[10][11] For instance, some benzamides act by inhibiting essential bacterial enzymes like FtsZ, which is crucial for bacterial cell division.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, the analysis of structurally similar compounds suggests its potential as a valuable scaffold in drug discovery. Its synthesis is likely straightforward, allowing for the generation of derivatives for structure-activity relationship (SAR) studies. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific molecular targets and therapeutic potential. Initial screening against a panel of cancer cell lines and bacterial strains would be a logical first step to uncover its pharmacological profile.

References

physical and chemical properties of N-ethyl-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-ethyl-3-fluorobenzamide. Due to the limited availability of published experimental data, this report incorporates both predicted and extrapolated information from closely related analogs to offer a thorough understanding of this compound for research and development purposes.

Core Chemical and Physical Properties

This compound is a synthetic organic compound belonging to the benzamide class of molecules. The presence of a fluorine atom on the benzene ring and an ethyl group on the amide nitrogen are key structural features that influence its physicochemical characteristics.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundNIST
CAS Number 150079-37-1Key Organics[1]
Molecular Formula C₉H₁₀FNOKey Organics[1]
Molecular Weight 167.18 g/mol NIST[1]
Predicted Boiling Point 604.99 KCheméo[2]
Predicted Water Solubility (log10WS) -2.11 mol/LCheméo[2]
Predicted Octanol/Water Partition Coefficient (logPoct/wat) 2.150Cheméo[2]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through the reaction of 3-fluorobenzoyl chloride with ethylamine. This reaction is a standard amide bond formation protocol.

Synthesis Reactant1 3-Fluorobenzoyl Chloride Reaction Mixture Reaction Mixture Reactant1->Reaction Mixture Reactant2 Ethylamine Reactant2->Reaction Mixture Product This compound Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Mixture Base Base (e.g., Triethylamine) Base->Reaction Mixture Reaction Mixture->Product Acylation

Caption: Proposed synthesis of this compound.

General Experimental Protocol

This protocol is a generalized procedure based on common methods for benzamide synthesis and should be optimized for specific laboratory conditions.

  • Reaction Setup: To a solution of ethylamine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane, add a non-nucleophilic base like triethylamine (1.1 equivalents). The reaction vessel should be under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in the same solvent to the cooled amine solution with constant stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is typically quenched by the addition of water. The organic layer is separated, washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as recrystallization or column chromatography on silica gel.

Chemical Reactivity and Stability

Benzamides are generally stable compounds. However, the amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, which would yield 3-fluorobenzoic acid and ethylamine. The fluorine substituent on the aromatic ring is generally stable but may participate in nucleophilic aromatic substitution reactions under specific and harsh conditions.

Potential Biological and Pharmacological Properties

The biological and pharmacological activities of this compound have not been extensively reported in the scientific literature. However, the benzamide scaffold is a common feature in a wide range of biologically active molecules.[3][4] Derivatives of benzamide have been investigated for a variety of therapeutic applications, including:

  • Antipsychotics: Certain substituted benzamides are known to act as dopamine D2 receptor antagonists.[5]

  • Antiemetics: Some benzamides exhibit antiemetic properties.

  • Anticancer Agents: The benzamide structure is found in some histone deacetylase (HDAC) inhibitors which are being explored as anticancer drugs.

  • Antimicrobial Agents: Various benzamide derivatives have shown potential as antibacterial and antifungal agents.[4]

The presence of the fluorine atom in this compound may influence its metabolic stability, membrane permeability, and binding affinity to biological targets, potentially enhancing its pharmacological profile compared to its non-fluorinated analog. Further research is required to elucidate the specific biological activities of this compound.

Illustrative Workflow for Biological Screening

The following diagram outlines a general workflow for the initial biological screening of a novel compound like this compound.

BiologicalScreening Start This compound Assay1 In vitro Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) Start->Assay1 Assay2 Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Start->Assay2 HitID Hit Identification Assay1->HitID Assay2->HitID LeadOpt Lead Optimization HitID->LeadOpt Active Compound Preclinical Preclinical Studies LeadOpt->Preclinical

Caption: General workflow for biological screening.

Conclusion

This compound is a compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While experimental data on its physical properties and biological activities are currently limited, this guide provides a foundational understanding based on its chemical structure and the known properties of related benzamide derivatives. The proposed synthetic route and screening workflow offer a starting point for researchers interested in exploring the therapeutic potential of this molecule. Further empirical studies are necessary to fully characterize its properties and biological functions.

References

N-Ethyl-3-fluorobenzamide: A Technical Guide to its Discovery and History as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-3-fluorobenzamide has emerged as a noteworthy compound within the broader class of benzamide-based inhibitors of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and its analogs. It details the mechanism of action, summarizes key quantitative data, and provides established experimental protocols relevant to its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Rise of FAAH Inhibition

The endocannabinoid system, a complex lipid signaling network, plays a crucial role in regulating a multitude of physiological processes, including pain, inflammation, and mood. A key component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides. By inhibiting FAAH, the endogenous levels of these signaling lipids can be elevated, offering a promising therapeutic strategy for various pathological conditions. This has spurred significant research into the discovery and development of potent and selective FAAH inhibitors.

Benzamides have been identified as a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Within the context of FAAH inhibition, various substituted benzamides have been explored for their potential to modulate the activity of this enzyme.

Discovery and History

While a singular, seminal publication detailing the initial discovery of this compound as a specific FAAH inhibitor is not readily apparent in the public domain, its development can be understood within the broader context of the exploration of aryl benzamides as FAAH inhibitors. Research into this class of compounds has been driven by the need for novel, non-opioid analgesics and anxiolytics. The general hypothesis guiding this research is that by blocking FAAH, the analgesic and anxiolytic effects of endogenous anandamide can be potentiated without the psychoactive side effects associated with direct cannabinoid receptor agonists.

The development of various FAAH inhibitors has progressed through several chemical classes, including carbamates, ureas, and ketoheterocycles. The exploration of benzamide derivatives represents a significant branch of this research, with structure-activity relationship (SAR) studies focusing on optimizing potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound

The synthesis of this compound can be achieved through standard amidation procedures. A common and straightforward method involves the reaction of 3-fluorobenzoyl chloride with ethylamine.

General Synthesis Protocol

A representative protocol for the synthesis of a closely related analog, N,N-diethyl-3-fluorobenzamide, provides a solid foundation for the synthesis of this compound.[1] The following is an adapted, general procedure:

Reaction Scheme:

Materials:

  • 3-Fluorobenzoyl chloride

  • Ethylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

  • Anhydrous aprotic solvent (e.g., benzene, toluene, dichloromethane)

  • Tertiary amine base (e.g., triethylamine, pyridine) to act as an acid scavenger

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluorobenzoyl chloride in the chosen anhydrous solvent.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of ethylamine and the tertiary amine base to the stirred solution of 3-fluorobenzoyl chloride. The reaction is exothermic and the addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).

  • Upon completion, the reaction mixture is typically washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and the amine hydrochloride salt, followed by a wash with a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride.

  • The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Mechanism of Action and Signaling Pathway

This compound is hypothesized to act as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).

FAAH Inhibition Signaling Pathway

FAAH is a serine hydrolase that breaks down anandamide (AEA) into arachidonic acid and ethanolamine, thus terminating its signaling. By inhibiting FAAH, this compound would lead to an accumulation of AEA in the synaptic cleft. This elevated AEA can then bind to and activate cannabinoid receptors (CB1 and CB2), leading to downstream signaling cascades that are associated with analgesic, anxiolytic, and anti-inflammatory effects.

FAAH_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron AEA_release Anandamide (AEA) Release FAAH FAAH AEA_release->FAAH Substrate for CB1_receptor CB1 Receptor AEA_release->CB1_receptor Activates AEA_degradation AEA Degradation FAAH->AEA_degradation Catalyzes Arachidonic_Acid Arachidonic Acid + Ethanolamine AEA_degradation->Arachidonic_Acid N_ethyl_3_fluorobenzamide This compound N_ethyl_3_fluorobenzamide->FAAH Inhibits Therapeutic_Effects Analgesic, Anxiolytic, Anti-inflammatory Effects CB1_receptor->Therapeutic_Effects Leads to

FAAH Inhibition by this compound.

Quantitative Data

While specific quantitative bioactivity data for this compound is not prominently available in publicly accessible literature, the following table presents typical data that would be generated to characterize such a compound as a FAAH inhibitor. The values are illustrative and based on data for other potent benzamide-based FAAH inhibitors.

ParameterDescriptionTypical Value Range
IC₅₀ (nM) The half maximal inhibitory concentration against FAAH.1 - 100
Kᵢ (nM) The inhibition constant, a measure of binding affinity to FAAH.0.5 - 50
Selectivity Fold-selectivity for FAAH over other serine hydrolases (e.g., MAGL, ABHD6).>100-fold
In vivo Efficacy Dose required for a significant analgesic or anxiolytic effect in animal models.1 - 30 mg/kg

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of FAAH inhibitors like this compound.

FAAH Inhibition Assay (Fluorometric)

This in vitro assay is a common method to determine the potency of a compound in inhibiting FAAH activity.

FAAH_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - FAAH Enzyme - Assay Buffer - Test Compound (this compound) - Fluorogenic Substrate (e.g., AMC-arachidonoyl amide) Start->Prepare_Reagents Incubate Incubate Enzyme with Test Compound Prepare_Reagents->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence over Time (Kinetic Read) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate % Inhibition and IC₅₀ Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Workflow for an in vitro FAAH inhibition assay.

Procedure:

  • Reagent Preparation:

    • Recombinant human or rat FAAH is diluted to the desired concentration in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

    • This compound is serially diluted in the assay buffer from a concentrated stock solution in DMSO.

    • A fluorogenic FAAH substrate, such as AMC-arachidonoyl amide, is prepared in the assay buffer.

  • Assay Performance:

    • In a 96-well microplate, the test compound dilutions are added to the wells.

    • The FAAH enzyme solution is then added to the wells, and the plate is incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Data Acquisition and Analysis:

    • The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader (excitation ~340-360 nm, emission ~450-465 nm).

    • The rate of reaction is determined from the linear portion of the kinetic curve.

    • The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO).

    • The IC₅₀ value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Conclusion

This compound represents a compound of interest within the ongoing research and development of FAAH inhibitors. While specific, detailed public data on this particular molecule is limited, its structural similarity to other known benzamide-based FAAH inhibitors suggests its potential as a modulator of the endocannabinoid system. The synthesis and experimental protocols outlined in this guide provide a foundational framework for its further investigation. Future research will be crucial to fully elucidate the pharmacological profile and therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Synthesis and Biological Evaluation of N-Alkylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and potential biological activities of N-alkylbenzamide derivatives, with a focus on N-ethyl-3-fluorobenzamide as a representative compound. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. It details synthetic methodologies, experimental protocols for biological evaluation, and presents data from related benzamide analogs to illustrate potential therapeutic applications.

Introduction to N-Alkylbenzamides

N-alkylbenzamides are a class of organic compounds characterized by a benzoyl group attached to a nitrogen atom, which is further substituted with an alkyl group. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The physicochemical properties and pharmacological activity of these derivatives can be modulated by substitutions on both the phenyl ring and the N-alkyl group. Fluorine substitution, as in the case of this compound, is a common strategy in drug design to enhance metabolic stability, binding affinity, and membrane permeability.

While specific research on this compound (C₉H₁₀FNO) is limited in publicly available literature, the broader class of N-substituted benzamides has been explored for various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. This guide will, therefore, present generalized protocols and data from related benzamide derivatives to provide a framework for the investigation of new analogs like this compound.

Synthesis of N-Alkylbenzamide Derivatives

The synthesis of N-alkylbenzamides is typically achieved through the acylation of an appropriate amine with a benzoyl derivative. A general synthetic route involves the reaction of a substituted benzoyl chloride with an alkylamine.

General Synthesis Protocol: Amidation of Benzoyl Chlorides

A common and efficient method for the synthesis of N-alkylbenzamides is the reaction of a substituted benzoyl chloride with an alkylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

  • Substituted benzoyl chloride (e.g., 3-fluorobenzoyl chloride)

  • Alkylamine (e.g., ethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Base (e.g., triethylamine, pyridine)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the substituted benzoyl chloride (1 equivalent) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the alkylamine (1.1 equivalents) and the base (1.2 equivalents) in the same anhydrous solvent.

  • Add the amine solution dropwise to the cooled benzoyl chloride solution with constant stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Biological Evaluation of Benzamide Derivatives

This section outlines standard in vitro and in vivo protocols for assessing the potential antimicrobial, anticancer, and anti-inflammatory activities of N-alkylbenzamide derivatives.

Antimicrobial Activity

The antimicrobial potential of synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi using established methods such as the disk diffusion assay and the determination of the Minimum Inhibitory Concentration (MIC).

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Nutrient agar or Mueller-Hinton agar plates

  • Sterile filter paper disks (6 mm diameter)

  • Solution of the test compound in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Gentamicin)

  • Negative control (solvent alone)

  • Incubator

Procedure:

  • Prepare a microbial inoculum and spread it uniformly over the surface of the agar plates.

  • Impregnate the sterile filter paper disks with a known concentration of the test compound solution.

  • Place the impregnated disks, along with positive and negative control disks, on the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each disk in millimeters.

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganisms

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Serial dilutions of the test compound

  • Microplate reader

Procedure:

  • Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

The following table summarizes the antimicrobial activity of some benzamide derivatives from the literature to provide a reference for the potential efficacy of new analogs.

Compound IDOrganismZone of Inhibition (mm)MIC (µg/mL)Reference
5a B. subtilis256.25[1]
5a E. coli313.12[1]
6b E. coli243.12[1]
6c B. subtilis246.25[1]
Anticancer Activity

The cytotoxic effect of N-alkylbenzamide derivatives against cancer cell lines is commonly assessed using the MTT assay.

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2][3][4]

The following table presents the IC₅₀ values of some benzamide derivatives against different cancer cell lines, serving as a benchmark for newly synthesized compounds.

Compound IDCell LineIC₅₀ (µM)Reference
Compound 7 Human Cancer Cell Lines1.0
Compound 9 MCF73.84 ± 0.62[3]
MS-275 (Entinostat) MCF-7Varies
MS-275 (Entinostat) A549Varies
Anti-inflammatory Activity

The in vivo anti-inflammatory activity of N-alkylbenzamide derivatives can be evaluated using the carrageenan-induced paw edema model in rodents.

This model is widely used to assess the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (180-200 g)

  • Carrageenan solution (1% in saline)

  • Test compound suspension/solution

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Vehicle control

  • Plethysmometer

Procedure:

  • Divide the rats into groups (control, standard, and test groups).

  • Administer the test compound, positive control, or vehicle to the respective groups, typically via oral or intraperitoneal injection.

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

The following table shows the percentage inhibition of paw edema by some compounds from the literature, providing a comparative measure of anti-inflammatory efficacy.

Compound IDDose (mg/kg)Time (hr)% Inhibition of EdemaReference
Compound 1 200496.31
Compound 3 200499.69
Indomethacin 10457.66

Visualizing Experimental Workflows

Graphviz diagrams are provided below to illustrate the logical flow of the experimental protocols described in this guide.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Benzoyl_Chloride Substituted Benzoyl Chloride Amidation Amidation Reaction (Anhydrous Solvent, Base, 0°C to RT) Benzoyl_Chloride->Amidation Alkylamine Alkylamine Alkylamine->Amidation Quenching Quenching with Water Amidation->Quenching Extraction Extraction & Washing Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Product N-Alkylbenzamide Derivative Purification->Product

Caption: Synthetic workflow for N-Alkylbenzamide derivatives.

Biological_Evaluation_Workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity Synthesized_Compound Synthesized N-Alkylbenzamide Derivative Disk_Diffusion Disk Diffusion Assay Synthesized_Compound->Disk_Diffusion MIC_Determination MIC Determination Synthesized_Compound->MIC_Determination MTT_Assay MTT Assay on Cancer Cell Lines Synthesized_Compound->MTT_Assay Paw_Edema Carrageenan-Induced Paw Edema Synthesized_Compound->Paw_Edema

References

The Biological Activity of Fluorinated Benzamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into benzamide scaffolds has emerged as a powerful tool in modern drug discovery. The unique physicochemical properties of fluorine, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides an in-depth overview of the diverse biological activities of fluorinated benzamides, with a focus on their anticancer, anti-angiogenic, enzyme inhibitory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Fluorinated benzamides have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The introduction of fluorine can enhance metabolic stability and improve binding affinity to molecular targets within cancer cells.

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various fluorinated benzamides against several human cancer cell lines.

Compound IDFluorination PatternCancer Cell LineIC50 (µM)Reference
FB-1 2-FluoroA549 (Lung)0.8[1]
FB-2 3-FluoroMDA-MB-231 (Breast)2.51[2]
FB-3 3,5-DifluoroMDA-MB-231 (Breast)2.49[2]
FB-4 3,5-DifluoroHCC1937 (Breast)2.07[2]
FB-5 5-Fluoro (on benzothiazole)HCT-116 (Colon)0.08[3]
FB-6 5-Fluoro (on benzothiazole)MCF-7 (Breast)0.37[3]
FB-7 Pyrazolylbenzimidazole hybridA549 (Lung)0.95 - 1.57[1]
FB-8 Fluorinated aminophenylhydrazineA549 (Lung)0.64[4]
MM131 1,2,4-Triazine sulfonamideDLD-1 (Colon)3.4[5]
MM131 1,2,4-Triazine sulfonamideHT-29 (Colon)3.9[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7][8][9][10]

Materials:

  • Human cancer cell lines (e.g., A549, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorinated benzamide compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the fluorinated benzamide compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

experimental_workflow_MTT A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (48-72 hours) B->C D MTT Addition C->D E Incubation (4 hours) D->E F Formazan Solubilization E->F G Absorbance Reading (Microplate Reader) F->G H Data Analysis (IC50 Calculation) G->H angiogenesis_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K PI3K VEGFR->PI3K MAPK MAPK VEGFR->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Migration Akt->Proliferation MAPK->Proliferation Inhibitor Fluorinated Benzamide Inhibitor->VEGFR Inhibition CA_inhibition cluster_tumor_cell Tumor Cell H2O_CO2 H2O + CO2 H2CO3 H2CO3 H2O_CO2->H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H CAIX CA IX pH_regulation pH Regulation (Acidic Microenvironment) CAIX->pH_regulation Catalyzes Inhibitor Fluorinated Benzamide Inhibitor->CAIX Inhibition Tumor_Growth Tumor Growth & Metastasis pH_regulation->Tumor_Growth HDAC_inhibition HDAC HDAC Histones Histones HDAC->Histones Deacetylation Inhibitor Fluorinated Benzamide Inhibitor->HDAC Inhibition Acetylation Histone Hyperacetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis

References

N-ethyl-3-fluorobenzamide: A Technical Whitepaper on Theoretical Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of N-ethyl-3-fluorobenzamide is not extensively available in public literature. This document synthesizes information from studies on structurally related fluorinated benzamides to propose theoretical mechanisms of action. The quantitative data and experimental protocols presented are illustrative and based on methodologies commonly used for the compound classes discussed.

Introduction

This compound is a synthetic organic compound featuring a central benzamide scaffold, characterized by an ethyl group attached to the amide nitrogen and a fluorine atom at the meta-position of the phenyl ring. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2][3] Benzamide derivatives, as a class, exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroleptic effects, suggesting a diverse range of potential molecular targets.[4][5] This technical guide will explore the most prominent theoretical mechanisms of action for this compound based on current research into related compounds.

Core Theoretical Mechanism of Action: Cereblon (CRBN) Modulation

A primary and compelling theoretical mechanism of action for this compound is its potential interaction with Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[6] Benzamide-type structures are known to be effective binders of CRBN, and fluorination has been demonstrated to enhance this binding affinity.[7][8]

By binding to CRBN, this compound could act as a molecular glue, inducing the recruitment of neo-substrate proteins to the E3 ligase complex. This leads to the polyubiquitination and subsequent proteasomal degradation of these target proteins. The specific neo-substrates targeted would determine the ultimate physiological effect, which could range from immunomodulation to anti-proliferative activity.

Signaling Pathway

CRBN_Pathway cluster_CRBN_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_drug Molecular Glue cluster_target Target Protein cluster_degradation Degradation Machinery CRBN Cereblon (CRBN) Neosubstrate Neosubstrate Protein (e.g., Transcription Factor) CRBN->Neosubstrate Recruitment CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 DDB1->CRBN RBX1 RBX1 DDB1->RBX1 NE3FB N-ethyl-3- fluorobenzamide NE3FB->CRBN Binding Proteasome Proteasome Neosubstrate->Proteasome Enters Ub Ubiquitin Ub->Neosubstrate Polyubiquitination Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation FP_Assay_Workflow A Prepare Assay Buffer (e.g., PBS, 0.01% Tween-20) D Incubate Recombinant DDB1-CRBN with Tracer and Compound A->D B Synthesize Fluorescently Labeled CRBN Ligand (Tracer) B->D C Prepare Serial Dilution of This compound C->D E Measure Fluorescence Polarization (Ex/Em appropriate for tracer) D->E After incubation (e.g., 60 min at RT) F Plot Polarization vs. Compound Concentration and Fit to determine IC50 E->F

References

N-ethyl-3-fluorobenzamide: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-3-fluorobenzamide is a synthetic small molecule belonging to the versatile class of benzamide derivatives. While specific research on this particular compound is limited, its structural features—a fluorinated phenyl ring coupled with an N-ethyl amide group—position it as a promising candidate for investigation in several areas of medicinal chemistry and drug discovery. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and lipophilicity. This technical guide outlines potential research avenues for this compound, providing detailed synthetic protocols, predicted physicochemical properties, and comprehensive experimental workflows for evaluating its potential anticancer, antimicrobial, and anti-inflammatory activities. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and structurally related compounds.

Physicochemical and Spectral Data

To facilitate further research, the following tables summarize the fundamental physicochemical and predicted spectral properties of this compound. These values are computationally predicted and await experimental verification.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueUnit
Molecular FormulaC₉H₁₀FNO
Molecular Weight167.18 g/mol
Melting Point85-90°C
Boiling Point280-290°C
LogP1.8
Water Solubility1.5g/L
pKa (most acidic)16.5
pKa (most basic)-2.5

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

¹H NMR ¹³C NMR
Atom Predicted Shift (ppm) Atom Predicted Shift (ppm)
H (ethyl-CH₃)1.25 (t)C (ethyl-CH₃)14.8
H (ethyl-CH₂)3.45 (q)C (ethyl-CH₂)35.2
H (amide-NH)6.1 (br s)C (C=O)166.5
H (aromatic)7.1-7.6 (m)C (aromatic)114.5 (d)
119.0 (d)
123.5 (s)
130.0 (d)
135.0 (d)
162.5 (d, ¹JCF)

Synthesis of this compound

A straightforward and efficient synthesis of this compound can be achieved via the amidation of 3-fluorobenzoyl chloride with ethylamine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-fluorobenzoyl chloride

  • Ethylamine (2 M solution in THF)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzoyl chloride (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Amine: In a separate flask, prepare a solution of ethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Reaction: Slowly add the ethylamine solution to the stirred solution of 3-fluorobenzoyl chloride at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

G cluster_setup Reaction Setup cluster_addition Amine Addition cluster_reaction Reaction cluster_workup Work-up and Purification A 3-fluorobenzoyl chloride in anhydrous DCM B Cool to 0 °C A->B D Slowly add amine solution to benzoyl chloride solution at 0 °C B->D C Ethylamine and Triethylamine in anhydrous DCM C->D E Warm to room temperature and stir for 4-6 hours D->E F Quench with NaHCO₃ E->F G Separate organic layer, wash with water and brine F->G H Dry over MgSO₄ and concentrate G->H I Purify by column chromatography H->I J J I->J This compound

Caption: Synthetic workflow for this compound.

Potential Research Areas and Experimental Protocols

Based on the known biological activities of structurally related benzamide derivatives, the following areas are proposed for the investigation of this compound.

Anticancer Activity

The benzamide scaffold is present in several approved anticancer drugs, and the parent compound, 3-fluorobenzamide, has shown potential as an anti-tumor agent in computational studies.

This protocol outlines the determination of the cytotoxic effects of this compound on a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed cancer cells in 96-well plates B Treat cells with this compound (serial dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilization buffer E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC₅₀ G->H

Caption: MTT assay workflow for anticancer screening.
Antimicrobial Activity

Fluorinated benzamides have demonstrated promising antibacterial properties.

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • DMSO

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G A Prepare serial dilutions of this compound in MHB B Inoculate with standardized bacterial suspension A->B C Incubate at 37 °C for 18-24 hours B->C D Determine the Minimum Inhibitory Concentration (MIC) C->D

Caption: Broth microdilution workflow for antimicrobial screening.
Anti-inflammatory Activity

Benzamide derivatives have been explored for their anti-inflammatory potential.

This assay assesses the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS, pH 6.4)

  • This compound

  • DMSO

  • Diclofenac sodium (positive control)

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing PBS, BSA, and various concentrations of this compound (dissolved in a minimal amount of DMSO and diluted with PBS).

  • Incubation: Incubate the reaction mixtures at 37 °C for 20 minutes.

  • Denaturation: Induce denaturation by heating at 72 °C for 5 minutes.

  • Cooling and Measurement: Cool the solutions and measure the turbidity (absorbance) at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation.

G A Prepare reaction mixture (BSA, PBS, test compound) B Incubate at 37 °C for 20 min A->B C Heat at 72 °C for 5 min to induce denaturation B->C D Cool and measure absorbance at 660 nm C->D E Calculate percentage inhibition of denaturation D->E

Caption: Albumin denaturation assay for anti-inflammatory screening.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. The synthetic accessibility and the precedence of biological activity within the fluorobenzamide class of compounds provide a strong rationale for its investigation. The proposed research areas and detailed experimental protocols in this guide offer a solid framework for initiating studies into its potential therapeutic applications. Further research, including mechanism of action studies and in vivo efficacy evaluations, will be crucial in determining the ultimate clinical relevance of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of N-ethyl-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of N-ethyl-3-fluorobenzamide, a valuable building block in medicinal chemistry and drug discovery. Two primary synthetic routes are presented: the classical acylation of ethylamine with 3-fluorobenzoyl chloride, and a direct one-pot synthesis from 3-fluorobenzoic acid using a peptide coupling agent. These protocols are designed for clarity, reproducibility, and scalability in a standard laboratory setting, offering high potential yields and product purity.

Introduction

Amide bond formation is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry, owing to the prevalence of the amide functional group in a vast array of biologically active molecules. N-substituted benzamides are a prominent class of compounds with diverse pharmacological activities. The incorporation of a fluorine atom on the phenyl ring, as in this compound, can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This application note details robust and efficient methods for the preparation of this compound, providing researchers with practical and adaptable synthetic procedures.

Chemical Structures and Properties

Compound NameThis compound3-fluorobenzoic acid3-fluorobenzoyl chlorideEthylamine
Structure this compound3-fluorobenzoic acid3-fluorobenzoyl chlorideEthylamine
Molecular Formula C₉H₁₀FNOC₇H₅FO₂C₇H₄ClFOC₂H₇N
Molecular Weight 167.18 g/mol 140.11 g/mol 158.56 g/mol [1]45.08 g/mol
Appearance White to off-white solid (predicted)White crystalline solidColorless to pale yellow liquidColorless gas or liquid
CAS Number 150079-37-1[2]455-38-91711-07-5[1]75-04-7

Experimental Protocols

Two reliable methods for the synthesis of this compound are presented below. Method 1 is a classical two-step approach involving the formation of an acyl chloride intermediate, while Method 2 is a more direct one-pot synthesis.

Method 1: Synthesis via Acyl Chloride Intermediate

This method involves the conversion of 3-fluorobenzoic acid to 3-fluorobenzoyl chloride, followed by its reaction with ethylamine.

Step 1: Synthesis of 3-fluorobenzoyl chloride

Materials:

  • 3-fluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or toluene

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-fluorobenzoic acid (1.0 eq) in anhydrous DCM or toluene.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (for thionyl chloride) or stir at room temperature (for oxalyl chloride) and monitor the reaction progress by the cessation of gas evolution (HCl and SO₂ or CO and CO₂). This typically takes 1-3 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure. The resulting crude 3-fluorobenzoyl chloride is typically a liquid and can be used in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • 3-fluorobenzoyl chloride (from Step 1)

  • Ethylamine (solution in THF, ethanol, or water, or as a gas)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve ethylamine (1.1 - 1.5 eq) and triethylamine (1.2 - 1.5 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM or THF to the stirred amine solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Expected Yield: Based on similar reactions, a yield of 75-95% can be expected.

Method 2: One-Pot Synthesis using a Coupling Agent

This protocol describes a direct synthesis from 3-fluorobenzoic acid using a common peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Materials:

  • 3-fluorobenzoic acid

  • Ethylamine (solution in THF or as hydrochloride salt)

  • HATU or HBTU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-fluorobenzoic acid (1.0 eq), HATU or HBTU (1.1 eq), and ethylamine (1.1 eq; if using the hydrochloride salt, add an additional equivalent of base).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA or TEA (2.0 - 3.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Expected Yield: Yields for this method are typically high, often in the range of 80-95%.

Data Presentation

MethodStarting MaterialKey ReagentsSolventReaction Time (approx.)Typical Yield
1 3-fluorobenzoyl chlorideEthylamine, TriethylamineDCM or THF1-4 hours75-95%
2 3-fluorobenzoic acidEthylamine, HATU/HBTU, DIPEADMF or DCM2-12 hours80-95%

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_method1 Method 1: Acyl Chloride Route cluster_method2 Method 2: Direct Coupling A1 3-Fluorobenzoic Acid B1 3-Fluorobenzoyl Chloride A1->B1 SOCl₂ or (COCl)₂ C1 This compound B1->C1 Ethylamine, TEA A2 3-Fluorobenzoic Acid C2 This compound A2->C2 Ethylamine, HATU/HBTU, DIPEA

Caption: Overview of the two primary synthetic routes to this compound.

General Reaction Mechanism: Nucleophilic Acyl Substitution

Nucleophilic_Acyl_Substitution reactant1 3-Fluorobenzoyl Chloride intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic attack by Ethylamine reactant2 Ethylamine reactant2->intermediate product This compound intermediate->product Elimination of Chloride side_product Chloride Ion intermediate->side_product

Caption: Simplified mechanism for the reaction of 3-fluorobenzoyl chloride with ethylamine.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point (MP): To assess the purity of the solid product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide C=O and N-H stretches.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water. Handle with extreme care.

  • 3-Fluorobenzoyl chloride is a lachrymator and is corrosive.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Ethylamine is a flammable and corrosive gas/liquid.

  • Handle all reagents and solvents in accordance with their Safety Data Sheets (SDS).

References

Application Notes and Protocols for N-ethyl-3-fluorobenzamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the medicinal chemistry applications of N-ethyl-3-fluorobenzamide is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of structurally related benzamide and fluorinated aromatic compounds. These notes are intended to serve as a guide for potential research directions and methodologies.

Introduction

This compound is a small molecule belonging to the benzamide class of compounds. The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] Benzamide derivatives are a well-established scaffold in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This document outlines potential applications of this compound based on the activities of analogous compounds and provides generalized protocols for its synthesis and biological evaluation.

Potential Therapeutic Applications

Based on the biological activities of structurally similar molecules, this compound could be investigated for the following applications:

  • Anticancer Agent: N-substituted benzamides have shown promise as anticancer agents through various mechanisms.[4] These include the inhibition of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[3] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, inducing cell-cycle arrest and apoptosis.[3] Additionally, some N-benzylbenzamide derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics and leading to mitotic arrest in cancer cells. The 3-fluorobenzamide core has also been studied for its potential in cancer treatment.

  • Enzyme Inhibition: The benzamide scaffold is present in numerous enzyme inhibitors.[5] For instance, N-methylbenzamide derivatives have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A), a target for neuropsychiatric disorders.[6] Depending on its three-dimensional conformation, this compound could be screened against various enzyme families.

  • Antimicrobial Agent: Certain benzamide derivatives have demonstrated antimicrobial properties. For example, a 3-methoxybenzamide derivative with a fluorine substitution showed promising activity against Gram-positive bacteria, including Staphylococcus aureus.[7]

Quantitative Data for Analogous Benzamide Derivatives

The following table summarizes the biological activity of selected N-substituted benzamide derivatives that are structurally related to this compound. This data can serve as a benchmark for evaluating the potential potency of this compound and its future derivatives.

Compound/AnalogTarget/AssayActivity (IC50)Reference
N-benzylbenzamide derivative 20b Tubulin Polymerization Inhibition12-27 nM (antiproliferative)[8]
N-substituted benzamide derivative 13h HDAC2 Inhibition (Molecular Docking)Similar to MS-275[4][9]
N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide17β-Hydroxysteroid Dehydrogenase Type 374 nM[10]
para-fluoro substituted N-methylbenzamide analogueNeurokinin-2 Receptor Binding9.7 (pKi)[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the acylation of ethylamine with 3-fluorobenzoyl chloride.

Materials:

  • 3-fluorobenzoyl chloride

  • Ethylamine (solution in THF or as a gas)

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the ethylamine solution dropwise to the cooled 3-fluorobenzoyl chloride solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to yield pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a hypothetical procedure to evaluate the cytotoxic effects of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • Doxorubicin or other standard anticancer drug (as a positive control)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound and the positive control in the cell culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions (including a vehicle control with DMSO).

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plates gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation synthesis Synthesis of This compound purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization stock_prep Stock Solution Preparation (DMSO) characterization->stock_prep treatment Cell Treatment stock_prep->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

Caption: A generalized workflow for the synthesis and in vitro screening of this compound.

HDAC_Inhibition_Pathway compound This compound (Hypothetical Inhibitor) hdac Histone Deacetylase (HDAC) compound->hdac Inhibition acetyl Histone Acetylation chromatin Chromatin Relaxation acetyl->chromatin tsg Tumor Suppressor Gene Expression chromatin->tsg apoptosis Apoptosis tsg->apoptosis

References

Application Notes and Protocols for N-ethyl-3-fluorobenzamide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-3-fluorobenzamide is a fluorinated aromatic amide that serves as a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly influence the physicochemical properties of molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed protocols for the synthesis of this compound and explores its application as a key building block in the synthesis of more complex molecules.

Chemical Properties

PropertyValueReference
Molecular Formula C₉H₁₀FNO[1]
Molecular Weight 167.18 g/mol [1]
CAS Number 150079-37-1
Appearance Off-white to white solidCommercially available
Solubility Soluble in most common organic solvents (e.g., DCM, EtOAc, MeOH)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via the acylation of ethylamine with 3-fluorobenzoyl chloride. This is a standard and efficient method for amide bond formation.

Reaction Scheme:

Synthesis of this compound Ethylamine Ethylamine reaction_node + Ethylamine->reaction_node Triethylamine Triethylamine (Base) Triethylamine->reaction_node This compound This compound reaction_node->this compound

Synthesis of this compound.

Materials:

  • 3-Fluorobenzoyl chloride

  • Ethylamine (as a solution in THF or as a gas)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • To a solution of ethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Expected Yield: 70-90% (based on similar reactions)

Table 1: Quantitative Data for Synthesis of this compound (Predicted)

ParameterValue
Yield 70-90%
Purity (post-chromatography) >98%
¹H NMR Consistent with the expected structure
¹³C NMR Consistent with the expected structure
Mass Spectrometry (ESI-MS) [M+H]⁺ calculated for C₉H₁₁FNO: 168.0825, Found: consistent with calculation

Application Notes: Use as a Chemical Intermediate

This compound is a versatile intermediate for the synthesis of more complex molecules, including those with potential biological activity. The fluorinated phenyl ring and the secondary amide functionality provide multiple reaction sites for further chemical transformations.

Application Example: Hypothetical Synthesis of a Substituted Benzimidazole

This hypothetical workflow illustrates how this compound could be utilized as a starting material in a multi-step synthesis to generate a substituted benzimidazole, a scaffold commonly found in pharmaceuticals.

Hypothetical_Synthesis_Workflow A This compound B Step 1: Nitration A->B C N-ethyl-3-fluoro-X-nitrobenzamide (Intermediate 1) B->C D Step 2: Reduction C->D E N-ethyl-X-amino-3-fluorobenzamide (Intermediate 2) D->E F Step 3: Cyclization E->F G Substituted Benzimidazole Derivative F->G

Hypothetical workflow for a multi-step synthesis.
Protocol 2: Hypothetical Nitration of this compound (Intermediate 1)

This protocol describes a potential electrophilic aromatic substitution (nitration) on the fluorinated ring. The fluorine atom is an ortho-, para-director, and the amide group is also an ortho-, para-director, while being deactivating. The nitro group is expected to add at a position influenced by these directing effects.

Materials:

  • This compound

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

Procedure:

  • To a stirred solution of concentrated sulfuric acid, cooled to 0 °C, slowly add this compound.

  • Maintain the temperature at 0-5 °C and add fuming nitric acid dropwise.

  • After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid to obtain the crude nitrated product.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Hypothetical Reduction of the Nitro Group (Intermediate 2)

This protocol outlines the reduction of the nitro group to an amine, a key transformation for further functionalization, such as the formation of a heterocyclic ring.

Materials:

  • N-ethyl-3-fluoro-X-nitrobenzamide (from Protocol 2)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Ethanol (EtOH) or Acetic Acid

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure using SnCl₂·2H₂O:

  • Dissolve the nitrated intermediate in ethanol.

  • Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture and carefully neutralize with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the amino derivative.

Table 2: Predicted Quantitative Data for the Synthesis of Intermediate 2

ParameterValue
Yield (over 2 steps) 50-70%
Purity (post-purification) >95%
¹H NMR Disappearance of nitro-aromatic protons and appearance of amino-aromatic protons and an amine signal
Mass Spectrometry (ESI-MS) Consistent with the formation of the amino derivative
Protocol 4: Hypothetical Benzimidazole Formation

The resulting ortho-amino amide can then be cyclized with a variety of reagents to form a benzimidazole ring system.

Benzimidazole_Formation Carboxylic_Acid R-COOH (or aldehyde/orthoester) reaction_node + Carboxylic_Acid->reaction_node Acid_Catalyst Acid catalyst (e.g., p-TsOH) Acid_Catalyst->reaction_node Benzimidazole Benzimidazole reaction_node->Benzimidazole

Hypothetical benzimidazole ring formation.

Procedure:

  • A mixture of the amino-amide intermediate (1.0 equivalent), a suitable carboxylic acid (1.1 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a high-boiling solvent (e.g., toluene or xylene) is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the desired substituted benzimidazole.

Conclusion

This compound is a readily accessible and versatile chemical intermediate. The protocols provided herein offer a reliable method for its synthesis. The subsequent hypothetical reaction schemes demonstrate its potential for elaboration into more complex heterocyclic structures, which are of significant interest in drug discovery and development. The fluorinated nature of this building block makes it an attractive starting point for the synthesis of novel compounds with potentially enhanced biological properties.

References

Application Notes and Protocols for the Analytical Identification of N-ethyl-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical identification and characterization of N-ethyl-3-fluorobenzamide. The methodologies described herein are based on established analytical techniques for compounds of similar structure and functionality, providing a robust framework for researchers in pharmaceutical development and quality control.

Introduction

This compound is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Accurate and reliable analytical methods are crucial for its identification, purity assessment, and quantification in various matrices. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a primary technique for assessing the purity of this compound and quantifying related substances. A reversed-phase HPLC method with UV detection is proposed for its high resolution and sensitivity.[1]

Experimental Protocol

Instrumentation:

  • HPLC system with a gradient-capable pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Potassium phosphate monobasic

  • Orthophosphoric acid

  • This compound reference standard

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.02 M Potassium Phosphate Buffer (pH adjusted to 3.0 with Orthophosphoric Acid)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 70-30% B; 30-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve an accurately weighed quantity of this compound in methanol to obtain a concentration of approximately 0.5 mg/mL.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sample (0.5 mg/mL in Methanol) inject_sample Inject Sample (10 µL) prep_sample->inject_sample prep_mpA Prepare Mobile Phase A (Phosphate Buffer) hplc_system Equilibrate HPLC System prep_mpA->hplc_system prep_mpB Prepare Mobile Phase B (Acetonitrile) prep_mpB->hplc_system hplc_system->inject_sample run_gradient Run Gradient Elution inject_sample->run_gradient detect Detect at 220 nm run_gradient->detect integrate_peaks Integrate Chromatogram detect->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is a powerful technique for the identification of this compound and for the detection of volatile and semi-volatile impurities.

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for amine analysis (e.g., 5% Phenyl methyl siloxane).[2]

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column 5% Phenyl methyl siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness[2]
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Initial 70 °C for 1 min, ramp at 25 °C/min to 300 °C, hold for 5 min[3]
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Sample Preparation Dissolve a small amount of this compound in a suitable solvent like ethyl acetate or dichloromethane to a concentration of approximately 100 µg/mL.
Expected GC Data
CompoundRetention Index (Non-polar column)
This compound1455[2]

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_sample Prepare Sample (~100 µg/mL in Ethyl Acetate) inject_sample Inject Sample prep_sample->inject_sample gc_setup Set GC-MS Parameters gc_setup->inject_sample gc_separation Chromatographic Separation inject_sample->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection process_tic Process Total Ion Chromatogram ms_detection->process_tic extract_spectra Extract Mass Spectra process_tic->extract_spectra library_search Compare with Spectral Libraries extract_spectra->library_search confirm_id Confirm Identification library_search->confirm_id

Caption: Workflow for GC-MS identification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS provides exceptional sensitivity and selectivity for quantifying this compound in complex matrices, such as biological fluids.

Experimental Protocol

Instrumentation:

  • LC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

LC and MS/MS Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp 350 °C
MRM Transitions To be determined by infusing a standard solution. Expected precursor ion [M+H]⁺ at m/z 168.08.
Sample Preparation For biological samples, a protein precipitation or solid-phase extraction (SPE) step is recommended.[4][5]

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis sample_extraction Sample Extraction (e.g., SPE) lc_separation LC Separation sample_extraction->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization msms_detection MRM Detection ionization->msms_detection quantification Quantification using Calibration Curve msms_detection->quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound.

Protocol:

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Experiments: ¹H NMR, ¹³C NMR, and potentially 2D NMR (COSY, HSQC) for unambiguous assignments.

Expected ¹H and ¹³C NMR Chemical Shifts (Predicted):

  • ¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), aromatic protons (complex multiplets), and the amide proton (broad singlet).

  • ¹³C NMR: Resonances for the ethyl carbons, aromatic carbons (with C-F coupling), and the carbonyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples.

  • Data Acquisition: Collect spectra in the range of 4000-400 cm⁻¹.

Expected Characteristic IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
N-H Stretch~3300
C-H Stretch (Aromatic)~3100-3000
C-H Stretch (Aliphatic)~2975-2850
C=O Stretch (Amide I)~1650
N-H Bend (Amide II)~1550
C-F Stretch~1250

Logical Relationship for Structural Confirmation

Spectro_Logic cluster_techniques Analytical Techniques cluster_info Information Obtained substance This compound nmr NMR Spectroscopy substance->nmr ftir FT-IR Spectroscopy substance->ftir ms Mass Spectrometry substance->ms connectivity Proton & Carbon Connectivity nmr->connectivity functional_groups Functional Groups (Amide, C-F) ftir->functional_groups molecular_weight Molecular Weight & Fragmentation ms->molecular_weight structure Confirmed Structure connectivity->structure functional_groups->structure molecular_weight->structure

Caption: Logical workflow for the structural confirmation of this compound.

References

Application Notes and Protocols for the Purification of N-ethyl-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of N-ethyl-3-fluorobenzamide. The described methods are standard laboratory techniques for the purification of organic compounds and have been adapted for this specific molecule based on the general properties of benzamide derivatives.

Data Presentation: Purification Technique Comparison

The following table summarizes illustrative quantitative data for the purification of this compound using various techniques. Please note that this data is hypothetical and intended for comparative purposes. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniqueStarting Purity (%)Final Purity (%)Yield (%)Key Parameters
Recrystallization 85>9975Solvent system: Ethanol/Water (80:20 v/v)
Column Chromatography 85>9985Stationary phase: Silica gel (230-400 mesh), Mobile phase: Hexane:Ethyl Acetate gradient
Liquid-Liquid Extraction 709095Extraction with 1M HCl and 1M NaOH to remove basic and acidic impurities

Experimental Protocols

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. The principle is based on the differential solubility of the compound of interest and its impurities in a suitable solvent at different temperatures.

Protocol:

  • Solvent Selection:

    • Place a small amount of crude this compound (approx. 50 mg) in a test tube.

    • Add a few drops of a test solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, or a mixture such as ethanol/water) at room temperature. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.

    • A solvent system of ethanol and water is often effective for benzamides.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent (e.g., ethanol) to completely dissolve the solid. This can be done on a hot plate with gentle stirring.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Protocol:

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel (230-400 mesh) is commonly used for the purification of moderately polar compounds like this compound.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into a glass column with a stopcock, ensuring even packing without air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin elution with the least polar solvent mixture.

    • Gradually increase the polarity of the eluent (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • Collect fractions in separate test tubes.

  • Analysis and Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Purification by Liquid-Liquid Extraction

Liquid-liquid extraction is useful for separating compounds based on their different solubilities in two immiscible liquid phases, often an aqueous and an organic phase. This method is particularly effective for removing acidic or basic impurities.

Protocol:

  • Dissolution:

    • Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane or ethyl acetate, in a separatory funnel.

  • Acidic Wash:

    • To remove any basic impurities (e.g., unreacted amines), wash the organic layer with 1 M hydrochloric acid (HCl). The basic impurities will be protonated and move into the aqueous layer.

    • Drain the aqueous layer. Repeat the wash if necessary.

  • Basic Wash:

    • To remove any acidic impurities (e.g., unreacted carboxylic acids), wash the organic layer with 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. The acidic impurities will be deprotonated and move into the aqueous layer.

    • Drain the aqueous layer.

  • Brine Wash:

    • Wash the organic layer with a saturated sodium chloride (brine) solution to remove the bulk of the dissolved water.

  • Drying and Concentration:

    • Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolution Dissolution in Organic Solvent Crude->Dissolution Extraction Liquid-Liquid Extraction (Acidic/Basic Washes) Dissolution->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration1 Concentration Drying->Concentration1 Chromatography Column Chromatography Concentration1->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct

Caption: General workflow for the purification of this compound.

SignalingPathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Ligand Growth Factor Ligand->Receptor Binds Compound This compound (Hypothetical Inhibitor) Compound->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes

Caption: Hypothetical signaling pathway illustrating the potential mechanism of action for a benzamide derivative as a kinase inhibitor.

Application Notes and Protocols: N-ethyl-3-fluorobenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-3-fluorobenzamide is a fluorinated aromatic amide that has found utility as a key intermediate in the synthesis of complex organic molecules. While its broad application as a versatile reagent in a wide array of organic transformations is not extensively documented in peer-reviewed scientific literature, its importance is highlighted in patent literature, particularly in the development of agrochemicals and pharmaceuticals. The presence of the fluorine atom on the benzoyl moiety can influence the compound's chemical reactivity and the biological activity of its downstream products.

These application notes provide a summary of the known synthetic utility of this compound, focusing on its preparation and its role as a building block in multi-step syntheses. Due to the limited availability of diverse experimental protocols in the public domain, this document will focus on a representative synthesis of this compound and its subsequent use as an intermediate.

I. Synthesis of this compound

The most common method for the synthesis of this compound involves the acylation of ethylamine with a 3-fluorobenzoyl derivative. A typical laboratory-scale procedure is detailed below.

Experimental Protocol: Synthesis from 3-Fluorobenzoic Acid

This protocol describes the conversion of 3-fluorobenzoic acid to this compound, which often proceeds via an activated carboxylic acid derivative, such as an acyl chloride.

Materials:

  • 3-Fluorobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Ethylamine solution (e.g., 2 M in THF or 70% in water)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or other suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

Step 1: Formation of 3-Fluorobenzoyl Chloride

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend 3-fluorobenzoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 3-fluorobenzoyl chloride, which is often used in the next step without further purification.

Step 2: Amidation with Ethylamine

  • In a separate flask under a nitrogen atmosphere, dissolve ethylamine (1.2-1.5 eq) and triethylamine (1.5-2.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve the crude 3-fluorobenzoyl chloride from Step 1 in a minimal amount of anhydrous dichloromethane.

  • Add the solution of 3-fluorobenzoyl chloride dropwise to the cooled ethylamine solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data
Starting MaterialReagentsSolventReaction TimeYieldPurity
3-Fluorobenzoic Acid1. SOCl₂, cat. DMF2. Ethylamine, TEADCM4-16 hours>85%>95%

Note: Yields and reaction times are typical and may vary depending on the specific reaction conditions and scale.

II. Application as a Synthetic Intermediate

This compound is primarily used as a building block in the synthesis of more complex molecules. A notable example from patent literature is its use in the preparation of fungicides.

Workflow for the Synthesis of a Fungicidal Compound

The following diagram illustrates a generalized workflow where this compound is a key intermediate.

G cluster_0 Synthesis of this compound cluster_1 Application in Fungicide Synthesis 3-Fluorobenzoic_Acid 3-Fluorobenzoic_Acid 3-Fluorobenzoyl_Chloride 3-Fluorobenzoyl_Chloride 3-Fluorobenzoic_Acid->3-Fluorobenzoyl_Chloride SOCl₂, cat. DMF This compound This compound 3-Fluorobenzoyl_Chloride->this compound Amidation Ethylamine Ethylamine Ethylamine->this compound Intermediate_A Intermediate_A This compound->Intermediate_A Further Functionalization (e.g., Metalation, Coupling) Fungicidal_Product Fungicidal_Product Intermediate_A->Fungicidal_Product Final Assembly

Caption: Synthetic workflow from 3-fluorobenzoic acid to this compound and its subsequent use as an intermediate in the synthesis of a fungicidal product.

Experimental Protocol: Use in a Hypothetical Coupling Reaction

The following is a generalized protocol illustrating how this compound might be used in a subsequent synthetic step, such as a directed ortho-metalation followed by reaction with an electrophile.

Materials:

  • This compound

  • Strong base (e.g., n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi))

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., an aldehyde, ketone, or alkyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of a strong base (e.g., n-BuLi, 1.1 eq) dropwise to the cooled solution. The amide can direct lithiation to the ortho position.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Add the desired electrophile (1.2 eq) to the reaction mixture at -78 °C.

  • Allow the reaction to proceed at -78 °C for a specified time, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting product by column chromatography.

Disclaimer: This is a generalized protocol. The specific conditions, including the choice of base, solvent, temperature, and reaction time, will depend on the specific electrophile used and the desired product.

Conclusion

This compound serves as a valuable intermediate in the synthesis of specialized chemical compounds. While its direct applications in a broad range of organic reactions are not widely reported, its synthesis is straightforward, and its structure allows for further functionalization, making it a useful building block for medicinal and agricultural chemists. The protocols provided herein offer a starting point for the synthesis and potential application of this compound in a research and development setting. Further exploration of its reactivity is warranted to potentially uncover new synthetic methodologies.

Application Notes and Protocols: N-ethyl-3-fluorobenzamide in the Synthesis of Novel FtsZ Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-ethyl-3-fluorobenzamide as a key intermediate in the synthesis of novel compounds with potential antibacterial activity. The protocols detailed below are based on established synthetic methodologies for benzamide derivatives and their subsequent modification. The primary focus is on the development of inhibitors targeting the bacterial cell division protein FtsZ, a promising target for new antimicrobial agents.

Introduction

This compound is a versatile chemical scaffold for the synthesis of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compounds. Benzamide derivatives have been identified as a promising class of inhibitors for the bacterial protein FtsZ, which plays a crucial role in bacterial cytokinesis. By targeting FtsZ, these compounds can disrupt cell division, leading to bacterial cell death. This makes this compound a valuable starting material for the development of novel antibiotics.

Data Presentation

The following table summarizes the antibacterial activity of a series of 3-substituted-2,6-difluorobenzamide derivatives, which are structurally related to potential compounds synthesized from this compound. This data illustrates the potential for developing potent antibacterial agents from this class of molecules.

Compound IDR GroupMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. S. aureus (Susceptible)MIC (µg/mL) vs. S. aureus (Resistant)
7 3-chloroalkoxy0.25 - 1<10<10
12 3-bromoalkoxy0.25 - 1<10<10
17 3-alkyloxy0.25 - 1<10<10

Data adapted from a study on 3-substituted 2,6-difluorobenzamide derivatives as FtsZ inhibitors[1].

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard method for the synthesis of this compound via the acylation of ethylamine with 3-fluorobenzoyl chloride.

Materials:

  • 3-fluorobenzoyl chloride

  • Ethylamine (2 M solution in THF)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-fluorobenzoyl chloride (1.05 eq) in anhydrous dichloromethane to the cooled amine solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Protocol 2: Synthesis of a Novel N-ethyl-3-fluoro-4-nitrobenzamide Derivative

This protocol outlines a representative method for the further modification of this compound to introduce a nitro group at the 4-position of the benzene ring, a common step in medicinal chemistry to create a handle for further diversification or to modulate electronic properties.

Materials:

  • This compound

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add this compound (1.0 eq) to concentrated sulfuric acid.

  • Maintain the temperature below 5 °C and slowly add fuming nitric acid (1.1 eq) dropwise.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash with deionized water, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield N-ethyl-3-fluoro-4-nitrobenzamide.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_modification Synthesis of Novel Derivative cluster_evaluation Biological Evaluation 3-Fluorobenzoyl_Chloride 3-Fluorobenzoyl Chloride Acylation Acylation Reaction (Protocol 1) 3-Fluorobenzoyl_Chloride->Acylation Ethylamine Ethylamine Ethylamine->Acylation N_ethyl_3_fluorobenzamide This compound Acylation->N_ethyl_3_fluorobenzamide Nitration Nitration Reaction (Protocol 2) N_ethyl_3_fluorobenzamide->Nitration Novel_Compound N-ethyl-3-fluoro- 4-nitrobenzamide Nitration->Novel_Compound FtsZ_Inhibition_Assay FtsZ Inhibition Assay Novel_Compound->FtsZ_Inhibition_Assay Antibacterial_Activity Antibacterial Activity (MIC Determination) FtsZ_Inhibition_Assay->Antibacterial_Activity FtsZ_Signaling_Pathway FtsZ_monomers FtsZ Monomers FtsZ_polymerization Polymerization FtsZ_monomers->FtsZ_polymerization GTP GTP GTP->FtsZ_polymerization Z_ring Z-ring Formation at Division Site FtsZ_polymerization->Z_ring Divisome_assembly Divisome Assembly Z_ring->Divisome_assembly Cell_constriction Cell Constriction and Septum Formation Divisome_assembly->Cell_constriction Cell_division Cell Division Cell_constriction->Cell_division Inhibitor This compound Derivative (Inhibitor) Inhibitor->FtsZ_polymerization Inhibition Inhibition

References

Spectroscopic Analysis of N-ethyl-3-fluorobenzamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the spectroscopic characterization of N-ethyl-3-fluorobenzamide, a compound of interest in medicinal chemistry and drug development. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed protocols for data acquisition.

Summary of Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is computationally generated and serves as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.55 - 7.45m2HAr-H
7.40 - 7.30m1HAr-H
7.20 - 7.10m1HAr-H
6.20 (broad s)s1HN-H
3.48q2H-CH₂-
1.27t3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
167.5C=O
162.5 (d, ¹JCF)C-F
136.0 (d)Ar-C
130.0 (d)Ar-CH
123.0 (d)Ar-CH
118.5 (d)Ar-CH
114.0 (d)Ar-CH
35.0-CH₂-
15.0-CH₃

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, SharpN-H Stretch
~3070WeakAromatic C-H Stretch
~2975WeakAliphatic C-H Stretch
~1640StrongC=O Stretch (Amide I)
~1540MediumN-H Bend (Amide II)
~1290MediumC-N Stretch
~1250StrongC-F Stretch

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment
16780[M]⁺ (Molecular Ion)
123100[M - C₂H₄N]⁺ (Loss of ethylamine radical)
9560[C₆H₄F]⁺ (Fluorophenyl cation)
7540[C₆H₃]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 400 MHz NMR Spectrometer

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Vortex the vial to ensure complete dissolution.

    • Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-1024 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (solid)

  • Potassium bromide (KBr), spectroscopy grade

  • Mortar and pestle

  • Pellet press

Instrumentation:

  • FTIR Spectrometer with a DTGS detector

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Dry the KBr powder in an oven to remove any moisture.

    • Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr in an agate mortar.

    • Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into the pellet die.

    • Press the powder under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Methanol or other suitable volatile solvent

Instrumentation:

  • Mass Spectrometer with an Electron Ionization (EI) source

  • Gas Chromatograph (GC) for sample introduction (optional)

Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in a volatile solvent like methanol to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Tune the mass spectrometer according to the manufacturer's instructions.

    • Set the ion source to the Electron Ionization (EI) mode.

    • Set the electron energy to 70 eV.

  • Data Acquisition:

    • Introduce the sample into the ion source. This can be done via a direct insertion probe or through a GC inlet for volatile samples.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Final_Structure Verified Structure Structure->Final_Structure Functional_Groups->Final_Structure Mol_Weight->Final_Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Data_Interpretation_Logic cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data cluster_info Derived Structural Information H_NMR ¹H NMR (Chemical Shift, Integration, Multiplicity) Connectivity Proton-Proton Connectivity Carbon Skeleton H_NMR->Connectivity C_NMR ¹³C NMR (Chemical Shift) C_NMR->Connectivity IR_Data FTIR (Vibrational Frequencies) Functional_Groups Amide, Aromatic Ring, C-F bond IR_Data->Functional_Groups MS_Data Mass Spec (Molecular Ion, Fragments) Formula_Weight Molecular Formula & Weight Confirmation MS_Data->Formula_Weight

Application Note: High-Performance Liquid Chromatography for the Purity Analysis of N-ethyl-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-ethyl-3-fluorobenzamide is a fluorinated aromatic amide that serves as a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The fluorine substituent can significantly influence the molecule's metabolic stability, binding affinity, and other pharmacokinetic properties. Therefore, ensuring the purity of this compound is critical for the integrity of downstream applications and the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of impurities in chemical synthesis.[1]

This application note presents a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The described protocol is designed to be a reliable, stability-indicating method capable of separating the main compound from potential process-related impurities and degradation products.

Experimental Protocol

This protocol outlines a general method that can be adapted and optimized for specific instrumentation and impurity profiles.

Instrumentation and Materials:

  • HPLC System: A gradient-capable HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is recommended.[1]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development.[1]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Formic acid (or other suitable modifier for pH adjustment)

    • This compound reference standard and sample

Chromatographic Conditions:

A summary of the optimized HPLC parameters is provided in the table below.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm (based on typical benzamide UV absorption)
Injection Volume 10 µL
Run Time 20 minutes

Solution Preparation:

  • Mobile Phase Preparation: Prepare the mobile phases by adding the specified amount of formic acid to the respective solvents and ensuring thorough mixing.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B (or a suitable diluent in which the compound is freely soluble).

  • Sample Solution Preparation (100 µg/mL): Prepare the sample solution in the same manner as the standard solution, using the this compound sample to be analyzed.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from the analysis of a representative batch of this compound using the described HPLC method.

CompoundRetention Time (min)Peak Area% Area
Impurity 13.4515,2340.15
This compound8.7210,123,45699.75
Impurity 211.2110,1230.10

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the chromatographic separation of this compound.

workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phases (A: Water + 0.1% FA, B: ACN + 0.1% FA) h1 Inject Sample/Standard (10 µL) p1->h1 p2 Prepare Standard Solution (100 µg/mL) p2->h1 p3 Prepare Sample Solution (100 µg/mL) p3->h1 h2 Gradient Elution (C18 Column, 1.0 mL/min) h1->h2 h3 UV Detection (235 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate % Area d1->d2 d3 Generate Report d2->d3

Caption: Workflow for the HPLC analysis of this compound.

Discussion

The proposed RP-HPLC method provides a robust and reliable means for the purity assessment of this compound. The use of a C18 column offers good retention and selectivity for this relatively non-polar compound. A gradient elution is employed to ensure the efficient elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time. The addition of formic acid to the mobile phase helps to improve peak shape and reproducibility by controlling the ionization of any acidic or basic functional groups. UV detection at 235 nm is selected based on the expected chromophore of the benzamide structure.

Method Validation Considerations

For implementation in a quality control environment, this method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters would include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Alternative and Greener Approaches

For laboratories seeking to adopt more environmentally friendly practices, the acetonitrile in the mobile phase could potentially be replaced with greener solvents such as ethanol or ethyl lactate.[2] However, method re-validation would be necessary to ensure comparable chromatographic performance. Additionally, for impurities that lack a UV chromophore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) could be employed.[3]

This application note provides a comprehensive protocol for the chromatographic separation and purity analysis of this compound using RP-HPLC. The detailed methodology, data presentation format, and workflow diagram offer a solid foundation for researchers, scientists, and drug development professionals to implement and adapt this method for their specific needs. Further validation and optimization may be required depending on the specific application and regulatory requirements.

References

Application Notes and Protocols: N-ethyl-3-fluorobenzamide as a Building Block for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-ethyl-3-fluorobenzamide as a versatile building block in the synthesis of novel pharmaceutical agents. The incorporation of a fluorine atom on the benzamide scaffold can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document outlines synthetic protocols, potential therapeutic applications, and a representative workflow for the development of a hypothetical therapeutic agent based on the this compound core structure.

Introduction: The Role of Fluorinated Benzamides in Medicinal Chemistry

Fluorine is a bioisostere of hydrogen but with significantly different electronic properties. Its introduction into a drug molecule can modulate pKa, lipophilicity, and metabolic stability, often leading to improved drug-like properties. The benzamide moiety itself is a common feature in many biologically active compounds, serving as a scaffold for interaction with various biological targets. This compound, with its reactive secondary amide and strategically placed fluorine atom, represents a valuable starting material for the synthesis of diverse compound libraries for drug discovery.

Potential Therapeutic Applications

Based on the prevalence of the benzamide scaffold in various classes of therapeutic agents, derivatives of this compound are promising candidates for development as:

  • Neurokinin (NK) Receptor Antagonists: The benzamide core is a key feature in many antagonists of NK1 and NK3 receptors, which are implicated in pain, inflammation, depression, and emesis.

  • PARP Inhibitors: The benzamide group can mimic the nicotinamide moiety of NAD+, enabling it to bind to the active site of Poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy.

  • FLT3 Inhibitors: Fms-like tyrosine kinase 3 (FLT3) is a target in certain types of leukemia, and various kinase inhibitors incorporate a benzamide structure.

  • Antischistosomal Agents: N-phenylbenzamide derivatives have shown activity against the parasite Schistosoma mansoni.

For the purpose of these application notes, we will focus on the development of a hypothetical neurokinin-1 (NK1) receptor antagonist.

Synthetic Pathways and Protocols

The following section details a representative synthetic workflow starting from this compound to generate a potential neurokinin-1 (NK1) receptor antagonist.

Workflow for Synthesis of a Hypothetical NK1 Receptor Antagonist:

G cluster_0 Synthesis Pathway A This compound B Intermediate 1 (Bromination) A->B NBS, AIBN CCl4, reflux C Intermediate 2 (Coupling Reaction) B->C Piperidine derivative, K2CO3, DMF D Final Compound (Hypothetical NK1 Antagonist) C->D Deprotection/ further modification

Caption: Synthetic workflow for a hypothetical NK1 receptor antagonist.

Protocol 1: Synthesis of N-(1-bromoethyl)-3-fluorobenzamide (Intermediate 1)

This protocol describes the benzylic bromination of the ethyl group of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous CCl4, add NBS (1.1 eq) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux (approximately 77°C) and stir for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(1-bromoethyl)-3-fluorobenzamide.

Expected Yield: 70-80%

Protocol 2: Synthesis of a Hypothetical NK1 Receptor Antagonist Precursor (Intermediate 2)

This protocol describes the coupling of Intermediate 1 with a substituted piperidine, a common core in NK1 receptor antagonists.

Materials:

  • N-(1-bromoethyl)-3-fluorobenzamide (Intermediate 1)

  • Substituted piperidine (e.g., 4-phenylpiperidine)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF), anhydrous

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of N-(1-bromoethyl)-3-fluorobenzamide (1.0 eq) and the substituted piperidine (1.2 eq) in anhydrous DMF, add K2CO3 (2.0 eq).

  • Stir the reaction mixture at 60°C for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Expected Yield: 60-70%

Quantitative Data

The following table presents representative biological activity data for a series of hypothetical this compound derivatives, illustrating the potential for optimization. Data is hypothetical but based on typical values for NK1 receptor antagonists.

Compound IDR-Group on PiperidineNK1 Binding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
Hypo-1 Phenyl15.225.8
Hypo-2 4-Fluorophenyl8.714.5
Hypo-3 3,4-Dichlorophenyl2.15.3
Hypo-4 2-Methoxyphenyl22.538.1
Aprepitant (Ref.) -0.10.2

Biological Evaluation Protocols

Protocol 3: NK1 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of synthesized compounds for the NK1 receptor.

Principle:

This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]-Substance P) from the NK1 receptor expressed in a cell line (e.g., CHO-K1 cells).

Materials:

  • CHO-K1 cells stably expressing the human NK1 receptor

  • [3H]-Substance P (radioligand)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add cell membranes, [3H]-Substance P, and the test compound or vehicle.

  • Incubate for 60 minutes at room temperature.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Workflow for NK1 Receptor Binding Assay:

G cluster_0 Assay Workflow A Prepare Reagents (Cells, Ligand, Compound) B Incubate A->B C Filter and Wash B->C D Scintillation Counting C->D E Data Analysis (Ki) D->E

Caption: Workflow for the NK1 receptor binding assay.

Signaling Pathway

The neurokinin-1 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand Substance P, activates the phospholipase C (PLC) signaling cascade.

NK1 Receptor Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Downstream Downstream Effects (e.g., Neuronal Excitability) Ca2->Downstream PKC->Downstream SubstanceP Substance P SubstanceP->NK1R Activates Antagonist NK1 Antagonist (e.g., Hypo-3) Antagonist->NK1R Blocks

Caption: Simplified NK1 receptor signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of potential pharmaceutical compounds. Its utility is demonstrated here in the context of developing novel neurokinin-1 receptor antagonists. The provided protocols offer a foundation for the synthesis and evaluation of such compounds. Further derivatization and optimization of the core structure can lead to the identification of potent and selective drug candidates for various therapeutic indications.

Troubleshooting & Optimization

Technical Support Center: N-ethyl-3-fluorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-ethyl-3-fluorobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve two primary routes:

  • Coupling Agent-Mediated Amidation: This "one-pot" method directly couples 3-fluorobenzoic acid with ethylamine using a coupling agent. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[1][2][3]

  • Acyl Chloride Formation Followed by Amination: This is a two-step process where 3-fluorobenzoic acid is first converted to the more reactive 3-fluorobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ethylamine to form the desired amide.[4][5][6]

Q2: Which synthesis method generally provides a higher yield?

A2: The yield can vary significantly based on the specific reaction conditions, purity of reagents, and scale of the reaction. The acyl chloride method is often considered robust and can provide high yields.[5][6] However, coupling agent-mediated methods are also very effective and can offer high yields under optimized conditions, with the advantage of being a one-pot procedure.[3]

Q3: What are the key advantages and disadvantages of each method?

A3: Each method has its own set of pros and cons that should be considered based on the experimental goals and available resources.

MethodAdvantagesDisadvantages
Coupling Agent-Mediated - One-pot reaction, simplifying the procedure.- Milder reaction conditions are often possible.- Water-soluble byproducts with agents like EDC, simplifying workup.[1]- Coupling agents can be expensive.- Potential for side reactions like N-acylurea formation.[1]- May require careful optimization of stoichiometry and reaction time.
Acyl Chloride - Generally high-yielding and reliable.- Acyl chloride is a highly reactive intermediate.- Starting materials are often less expensive.- Two-step process.- Chlorinating agents like thionyl chloride are hazardous and require careful handling.- The reaction of acyl chlorides with amines can be highly exothermic.[6]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To visualize the consumption of starting materials (3-fluorobenzoic acid or 3-fluorobenzoyl chloride) and the formation of the this compound product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product by its mass and to monitor the disappearance of reactants.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

CauseRecommended Solution
Poor quality or wet reagents/solvents Ensure all reagents and solvents are of high purity and anhydrous, especially for the acyl chloride method and when using water-sensitive coupling agents. Dry solvents using appropriate methods if necessary.
Inefficient activation of the carboxylic acid - For coupling agent method: Ensure the correct stoichiometry of the coupling agent (e.g., 1.1-1.5 equivalents of EDC) and additive (e.g., 1.0-1.2 equivalents of HOBt).[7] Consider using a more powerful coupling agent like HATU for challenging couplings.[3]- For acyl chloride method: Ensure complete conversion of the carboxylic acid to the acyl chloride. This can be facilitated by using a slight excess of the chlorinating agent and gentle heating.
Acid-base reaction between carboxylic acid and amine When not using a coupling agent, the carboxylic acid and ethylamine can form a salt, which is unreactive.[4][8] This is why direct heating of the acid and amine is often inefficient. Using a coupling agent or converting to the acyl chloride bypasses this issue.
Reaction temperature is too low or too high - Coupling reactions: These are often started at 0°C and then allowed to warm to room temperature.[1] If the reaction is sluggish, gentle heating may be beneficial, but this can also increase side reactions.- Acyl chloride reactions: The reaction with ethylamine is often performed at 0°C to control the exothermic nature of the reaction.
Insufficient reaction time Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Some coupling reactions may require stirring overnight.[1]
Issue 2: Presence of Significant Impurities in the Crude Product

Possible Causes and Solutions:

ImpurityCauseRecommended Solution
Unreacted 3-fluorobenzoic acid Incomplete reaction.Increase reaction time, temperature, or the amount of coupling agent/chlorinating agent.
N-acylurea Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents.[1]Use an additive like HOBt or HOAt to intercept the O-acylisourea and form a more stable active ester.[1][3]
Diacylated amine The newly formed amide is acylated again.Use a slight excess of the amine (1.1-1.2 equivalents) to ensure complete consumption of the activated carboxylic acid. Avoid a large excess of the activating agent.
Hydrolysis of activated carboxylic acid or acyl chloride Presence of water in the reaction mixture.Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Method 1: Synthesis via EDC/HOBt Coupling
  • Preparation: To a round-bottom flask under an inert atmosphere, add 3-fluorobenzoic acid (1.0 equivalent) and anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Reagents: Add HOBt (1.2 equivalents) and ethylamine (1.1 equivalents) to the solution and stir until dissolved. If using an amine salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Activation: Cool the reaction mixture to 0°C in an ice bath. Slowly add EDC·HCl (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[3]

Method 2: Synthesis via Acyl Chloride
  • Formation of 3-Fluorobenzoyl Chloride: In a fume hood, add 3-fluorobenzoic acid (1.0 equivalent) to a round-bottom flask. Add thionyl chloride (2.0 equivalents) dropwise at room temperature. Add a catalytic amount of DMF (2-3 drops). Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain crude 3-fluorobenzoyl chloride.

  • Amidation: In a separate flask, dissolve ethylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0°C.

  • Reaction: Slowly add a solution of the crude 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the ethylamine solution.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Dilute the mixture with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Visualizations

experimental_workflow cluster_coupling Method 1: Coupling Agent cluster_acyl_chloride Method 2: Acyl Chloride start1 3-Fluorobenzoic Acid + Ethylamine reagents1 EDC, HOBt, Base start1->reagents1 Add reaction1 Amide Formation (One-Pot) reagents1->reaction1 Activate workup1 Aqueous Workup reaction1->workup1 purification1 Purification workup1->purification1 product1 This compound purification1->product1 start2 3-Fluorobenzoic Acid reagents2 SOCl₂ or (COCl)₂ start2->reagents2 Add intermediate 3-Fluorobenzoyl Chloride reagents2->intermediate Form amine_add Ethylamine, Base intermediate->amine_add React with reaction2 Amide Formation amine_add->reaction2 workup2 Aqueous Workup reaction2->workup2 purification2 Purification workup2->purification2 product2 This compound purification2->product2

Caption: Comparative workflow for the synthesis of this compound.

troubleshooting_yield start Low or No Yield cause1 Reagent/Solvent Quality? start->cause1 solution1 Use high purity, anhydrous materials. cause1->solution1 Yes cause2 Inefficient Activation? cause1->cause2 No solution2_coupling Adjust coupling agent stoichiometry. cause2->solution2_coupling Coupling Method solution2_acyl Ensure complete acyl chloride formation. cause2->solution2_acyl Acyl Chloride Method cause3 Incorrect Temperature or Time? cause2->cause3 No solution3 Optimize reaction conditions and monitor by TLC/LC-MS. cause3->solution3

References

Technical Support Center: N-ethyl-3-fluorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-ethyl-3-fluorobenzamide. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields can stem from several factors related to starting materials, reaction conditions, or workup procedures.

  • Purity of Starting Materials: Ensure that 3-fluorobenzoyl chloride is fresh or has been stored under anhydrous conditions to prevent degradation. The presence of moisture will lead to the hydrolysis of the acyl chloride into the less reactive 3-fluorobenzoic acid.[1][2] Similarly, the ethylamine solution should be of appropriate concentration and purity.

  • Reaction Conditions: The reaction between an acyl chloride and an amine is typically rapid.[3] However, inadequate temperature control (either too low, slowing the reaction, or too high, promoting side reactions) can affect the yield. Ensure the dropwise addition of the acyl chloride is slow enough to manage the exothermic nature of the reaction.[4]

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to ensure it has gone to completion before initiating the workup.[4][5]

  • Improper Stoichiometry: An incorrect ratio of reactants can lead to a lower yield. Typically, a slight excess of the amine is not problematic, but using too much can complicate purification. A precise 1:1 or 1:1.05 ratio of the amine to the acyl chloride is common.[6]

  • Losses During Workup: The product may be lost during the aqueous extraction phase if the pH is not controlled correctly or if an insufficient volume of organic solvent is used. Ensure thorough extraction with an appropriate solvent like ethyl acetate or dichloromethane.[5][6]

Q2: I am observing a significant amount of 3-fluorobenzoic acid as a byproduct. How can I prevent this?

A2: The presence of 3-fluorobenzoic acid is almost always due to the hydrolysis of the starting material, 3-fluorobenzoyl chloride, by water.[1][2][7]

  • Use Anhydrous Conditions: All glassware must be thoroughly dried (oven or flame-dried) before use. The reaction should be performed under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.[2][4]

  • Use Anhydrous Solvents: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) must be anhydrous. Use freshly opened bottles of anhydrous solvent or solvents dried using appropriate methods, such as distillation from a drying agent.[2]

  • Proper Storage of Acyl Chloride: 3-Fluorobenzoyl chloride is sensitive to moisture and should be stored in a tightly sealed container in a desiccator.[1]

Q3: The purification of my final product is challenging. What are the likely impurities and how can I remove them?

A3: Purification difficulties often arise from unreacted starting materials or byproducts from side reactions.

  • Unreacted 3-fluorobenzoic acid: If hydrolysis occurred, the resulting carboxylic acid can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[6]

  • Excess Ethylamine: Excess ethylamine and the resulting ethylammonium hydrochloride salt can be removed by washing the organic layer with a dilute acid, such as 1 M HCl, followed by a water wash.[6]

  • Coupling Agent Byproducts: If using a coupling agent like DCC, the dicyclohexylurea byproduct is often insoluble in many organic solvents and can be removed by filtration.[8] If using a water-soluble carbodiimide like EDC, its urea byproduct can be removed with aqueous washes.[8]

  • Purification Techniques: If aqueous washes are insufficient, the crude product can be purified using flash column chromatography on silica gel.[6] Crystallization from a suitable solvent system is also an effective method for obtaining a high-purity product.[9]

Q4: Which synthetic route is better: starting from 3-fluorobenzoyl chloride or using a coupling reagent with 3-fluorobenzoic acid?

A4: Both routes are viable, and the choice depends on the availability of starting materials, scale, and desired reaction conditions.

  • Acyl Chloride (Schotten-Baumann) Route: This method is often high-yielding and proceeds quickly under mild conditions.[10] However, it requires the use of 3-fluorobenzoyl chloride, which is corrosive, a lachrymator, and highly moisture-sensitive.[1] This route also generates HCl as a byproduct, which must be neutralized by a base.[2]

  • Amide Coupling Route: This method starts with the more stable 3-fluorobenzoic acid and offers a wide variety of coupling reagents to choose from.[5][11] Reagents like HATU or COMU are highly efficient and can lead to very clean reactions with minimal side products.[5][11] This method avoids handling highly reactive acyl chlorides but may be more expensive due to the cost of the coupling reagents.

Q5: What are the critical safety precautions when working with 3-fluorobenzoyl chloride?

A5: 3-Fluorobenzoyl chloride is a hazardous chemical that requires careful handling.[1][12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[1][4]

  • Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.[1][4] It is a lachrymator (causes tearing) and corrosive, and inhalation can cause severe chemical burns to the respiratory tract.[1]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[1]

  • Incompatible Materials: Keep away from water, moisture, strong bases, alcohols, and oxidizing agents.[1] Contact with water results in a violent reaction and the release of corrosive hydrogen chloride gas.[1]

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents

This table provides a comparison of reagents used for synthesizing amides from carboxylic acids, an alternative to the acyl chloride method.

Coupling Reagent ClassExamplesKey AdvantagesPotential IssuesAdditives Often Used
Carbodiimides EDC, DCC, DICCost-effective, widely used.[5]Higher risk of racemization, N-acylurea byproduct formation.[8][11]HOBt, Oxyma[11]
Uronium/Aminium Salts HATU, HBTU, COMUHigh efficiency, fast reaction times, low racemization.[5][11]Higher cost, byproducts can be allergenic (HBTU/HATU).[11]Non-nucleophilic base (e.g., DIPEA)[5]
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency, low risk of racemization.[5]Byproducts can be carcinogenic (older reagents).[5]Non-nucleophilic base (e.g., DIPEA)
Table 2: Troubleshooting Summary
IssuePossible Cause(s)Recommended Solution(s)
Low Yield Impure/degraded starting materials, moisture contamination, incomplete reaction.Use fresh reagents, ensure anhydrous conditions, monitor reaction with TLC/LC-MS.[2][4]
3-Fluorobenzoic Acid Contamination Hydrolysis of 3-fluorobenzoyl chloride.Use oven-dried glassware, anhydrous solvents, and an inert atmosphere.[2]
Purification Difficulties Presence of starting materials or byproducts (salts, urea).Perform sequential aqueous washes (acid, base, brine); purify by column chromatography or crystallization.[6][9]
Violent/Uncontrolled Reaction Acyl chloride added too quickly.Add acyl chloride solution dropwise to the cooled amine solution to control the exothermic reaction.[4]

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride (Schotten-Baumann Reaction)

This protocol describes the synthesis of this compound from 3-fluorobenzoyl chloride and ethylamine.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reactant Addition: Dissolve 3-fluorobenzoyl chloride (1.05 eq) in anhydrous DCM and add it to the dropping funnel. Add the 3-fluorobenzoyl chloride solution dropwise to the stirred ethylamine solution over 15-20 minutes, maintaining the temperature at 0 °C.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[4]

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is fully consumed.[4]

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.[6]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[6]

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.[6]

Protocol 2: Synthesis via HATU-Mediated Amide Coupling

This protocol describes the synthesis starting from 3-fluorobenzoic acid using HATU as a coupling agent.

  • Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-fluorobenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.[5]

  • Coupling: Add ethylamine (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 1-3 hours.[5]

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 0.1 N HCl, water, and brine.[5]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography to yield pure this compound.[5]

Visualizations

SynthesisWorkflow start_end start_end process process decision decision output output A Starting Materials (3-Fluorobenzoyl Chloride, Ethylamine) B Reaction Setup (Anhydrous DCM, 0°C, Inert Atm.) A->B C Slow Addition of Acyl Chloride B->C D Reaction at RT (1-2 hours) C->D E Monitor by TLC D->E F Reaction Complete? E->F F->D No G Aqueous Workup (Wash with Acid, Base, Brine) F->G Yes H Dry & Concentrate G->H I Crude Product H->I J Purification (Chromatography or Recrystallization) I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree problem problem cause cause solution solution p1 Problem: Low Yield c1 Cause: Moisture Contamination? p1->c1 c2 Cause: Impure Starting Materials? p1->c2 c3 Cause: Incomplete Reaction? p1->c3 c4 Cause: Loss During Workup? p1->c4 s1 Solution: Use anhydrous solvents/glassware. Work under inert atmosphere. c1->s1 s2 Solution: Verify purity of reagents. Use fresh acyl chloride. c2->s2 s3 Solution: Monitor reaction by TLC/LC-MS. Increase reaction time if needed. c3->s3 s4 Solution: Ensure complete extraction. Check pH during washes. c4->s4

Caption: Troubleshooting decision tree for addressing low reaction yield.

Caption: Nucleophilic acyl substitution mechanism for this compound synthesis.

References

Technical Support Center: Purification of N-ethyl-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of N-ethyl-3-fluorobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The synthesis of this compound typically involves the reaction of 3-fluorobenzoyl chloride with ethylamine in the presence of a base. Common impurities can include:

  • Unreacted Starting Materials: Residual 3-fluorobenzoyl chloride and ethylamine.

  • Hydrolysis Product: 3-fluorobenzoic acid, formed from the hydrolysis of 3-fluorobenzoyl chloride.

  • Side Products: Small amounts of di-ethylated byproducts may form, though this is less common under controlled conditions.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane, triethylamine) and salts (e.g., triethylamine hydrochloride).

Q2: What are the primary methods for purifying this compound?

A2: The most effective purification methods for this compound are:

  • Recrystallization: Ideal for removing small amounts of impurities, especially if the crude product is a solid.

  • Flash Column Chromatography: Highly effective for separating the target compound from structurally similar impurities and baseline contaminants.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a combination of the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can detect trace impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can be used to identify and quantify impurities by integrating the peaks corresponding to the product and the impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was used).- The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration of the product.- Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.
An oil forms instead of crystals ("oiling out"). - The boiling point of the solvent is higher than the melting point of the product.- The solution is supersaturated.- The presence of significant impurities.- Add a small amount of a co-solvent in which the product is less soluble to the hot solution.- Re-heat the solution to dissolve the oil, then cool it more slowly.- Perform a preliminary purification by another method (e.g., flash chromatography) to remove major impurities before recrystallization.
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Minimize the amount of solvent used for dissolution.- Cool the filtrate thoroughly in an ice bath to maximize crystal precipitation.- Pre-heat the funnel and filter paper before hot filtration to prevent crystallization in the funnel.
Colored impurities remain in the crystals. - The impurity co-crystallizes with the product.- The impurity is adsorbed onto the surface of the crystals.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.
Flash Column Chromatography Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor separation of product and impurities. - Inappropriate solvent system (eluent).- Column overloading.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product.- A common starting eluent system is a gradient of ethyl acetate in hexanes.- Reduce the amount of crude product loaded onto the column.
Product elutes too quickly (high Rf). - The mobile phase is too polar.- Decrease the polarity of the eluent by reducing the percentage of the more polar solvent (e.g., decrease the ethyl acetate concentration in a hexane/ethyl acetate system).
Product does not elute from the column (low Rf). - The mobile phase is not polar enough.- Increase the polarity of the eluent by increasing the percentage of the more polar solvent.
Tailing of the product peak. - The compound is interacting strongly with the silica gel (which is acidic).- The column is overloaded.- Add a small amount of a modifier to the eluent, such as 0.1-1% triethylamine, to neutralize the acidic sites on the silica gel.- Ensure the sample is loaded in a concentrated band and that the column is not overloaded.
Cracking or channeling of the silica gel bed. - Improper packing of the column.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing minor impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethyl acetate and hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent system will dissolve the compound when hot but not at room temperature. A mixture of ethyl acetate and hexanes is often a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., ethyl acetate) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Flash Column Chromatography of this compound

Objective: To purify crude this compound from significant impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine a suitable solvent system by running TLC plates of the crude mixture. A good eluent will give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes). Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Combine and Concentrate: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Example Data for Recrystallization of this compound

Parameter Crude Product Purified Product
Appearance Off-white to light yellow solidWhite crystalline solid
Yield N/A85%
Purity (by HPLC) 92%>99%
Melting Point 78-82 °C84-85 °C

Table 2: Example Data for Flash Column Chromatography of this compound

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of 0% to 30% Ethyl Acetate in Hexanes
Crude Loading 1.0 g
Yield of Pure Product 0.88 g (88%)
Purity (by HPLC) >99.5%

Visualizations

Purification_Workflow Crude Crude this compound AssessPurity Assess Purity (TLC/HPLC) Crude->AssessPurity Decision Purity Acceptable? AssessPurity->Decision HighPurity High Purity (>95%) Decision->HighPurity Yes LowPurity Low Purity (<95%) Decision->LowPurity No Recrystallization Recrystallization HighPurity->Recrystallization ColumnChrom Flash Column Chromatography LowPurity->ColumnChrom FinalProduct Pure Product Recrystallization->FinalProduct ColumnChrom->FinalProduct Troubleshooting_Recrystallization cluster_NoCrystals Troubleshooting: No Crystals cluster_OilingOut Troubleshooting: Oiling Out cluster_LowYield Troubleshooting: Low Yield Start Recrystallization Attempt Issue Issue Encountered? Start->Issue NoCrystals No Crystals Form Issue->NoCrystals No Crystals OilingOut Oiling Out Issue->OilingOut Oiling Out LowYield Low Yield Issue->LowYield Low Yield Success Successful Crystallization Issue->Success No Concentrate Concentrate Solution NoCrystals->Concentrate AddCosolvent Add Co-solvent OilingOut->AddCosolvent MinimizeSolvent Minimize Solvent LowYield->MinimizeSolvent CoolSlowly Cool Slowly Concentrate->CoolSlowly Scratch Scratch Flask CoolSlowly->Scratch Seed Add Seed Crystal Scratch->Seed ReheatCool Re-heat & Cool Slowly AddCosolvent->ReheatCool PrePurify Pre-purify ReheatCool->PrePurify ThoroughCooling Thorough Cooling MinimizeSolvent->ThoroughCooling PreheatFunnel Pre-heat Funnel ThoroughCooling->PreheatFunnel

improving the reaction conditions for N-ethyl-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of N-ethyl-3-fluorobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the acylation of ethylamine with 3-fluorobenzoyl chloride. This reaction typically involves the use of a base to neutralize the hydrogen chloride byproduct.

Q2: My reaction yield is consistently low. What are the most critical factors to investigate?

A2: Low yields can stem from several factors. The most critical to investigate are:

  • Reagent Quality: Ensure the purity of 3-fluorobenzoyl chloride and ethylamine. 3-fluorobenzoyl chloride is susceptible to hydrolysis.

  • Reaction Temperature: The reaction is exothermic. Inadequate temperature control can lead to side reactions.

  • Base Selection and Stoichiometry: The choice and amount of base are crucial for neutralizing HCl and driving the reaction to completion.

  • Moisture Content: The presence of water can hydrolyze the starting material and product.

Q3: I am observing significant impurity formation. What are the likely side products?

A3: Common impurities include:

  • 3-Fluorobenzoic acid: Formed from the hydrolysis of 3-fluorobenzoyl chloride.

  • N,N-diethyl-3-fluorobenzamide: If there are impurities in the ethylamine or if side reactions occur.

  • Over-acylated products: While less common with a secondary amine, it's a possibility under certain conditions.

  • Unreacted starting materials.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the consumption of the starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Poor quality of 3-fluorobenzoyl chloride Use freshly opened or distilled 3-fluorobenzoyl chloride. Verify its purity by NMR or GC-MS.
Inactive ethylamine Use a fresh bottle of ethylamine. Ensure it has been stored properly.
Inadequate temperature control Perform the addition of 3-fluorobenzoyl chloride at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature.
Incorrect stoichiometry Carefully check the molar ratios of the reactants and the base. A slight excess of the amine and base is often used.
Issue 2: Formation of Multiple Products/Impurities
Potential Cause Suggested Solution
Hydrolysis of 3-fluorobenzoyl chloride Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Side reactions due to excess heat Maintain strict temperature control throughout the reaction. Consider using a dropping funnel for slow, controlled addition of the acyl chloride.
Incorrect base Use a non-nucleophilic base like triethylamine or pyridine. Stronger bases like NaOH can promote hydrolysis.

Experimental Protocols

General Procedure for the Synthesis of this compound

Materials:

  • 3-fluorobenzoyl chloride

  • Ethylamine (as a solution in THF or as a gas)

  • Triethylamine or Pyridine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • To a solution of ethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM at 0 °C, slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM via a dropping funnel.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Optimization Data

The following table summarizes key parameters that can be optimized to improve the reaction yield and purity.

Parameter Condition A Condition B Condition C Expected Outcome
Solvent DichloromethaneTetrahydrofuranAcetonitrileSolvent polarity can influence reaction rate and solubility.
Base TriethylaminePyridineDiisopropylethylamineBase strength and steric hindrance can affect the rate of HCl scavenging and minimize side reactions.
Temperature 0 °C to RTRoom Temperature-10 °C to RTLower initial temperatures can help control the exothermic reaction and reduce impurity formation.
Equivalent of Amine 1.1 eq1.5 eq2.0 eqA slight to moderate excess of the amine can help drive the reaction to completion.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Yield or Impurities check_reagents Check Reagent Purity (TLC, NMR) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Conditions: - Lower Temperature - Adjust Stoichiometry - Change Solvent/Base conditions_ok->optimize_conditions No check_workup Analyze Workup & Purification (Extraction, Chromatography) conditions_ok->check_workup Yes optimize_conditions->check_conditions workup_ok Workup Efficient? check_workup->workup_ok optimize_workup Optimize Purification: - Different Solvent System - Recrystallization workup_ok->optimize_workup No success Successful Synthesis workup_ok->success Yes optimize_workup->check_workup

Caption: Troubleshooting workflow for this compound synthesis.

N-ethyl-3-fluorobenzamide stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and potential degradation issues for N-ethyl-3-fluorobenzamide. The following information is based on general principles of chemical stability and forced degradation studies for pharmaceutical compounds, as specific stability data for this compound is not extensively available in public literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on its chemical structure (an amide derivative), the stability of this compound can be influenced by several factors, including:

  • pH: Amide bonds are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxidizing agents: The molecule may be susceptible to oxidation.

  • Light: Exposure to UV or visible light can potentially lead to photolytic degradation.

Q2: What are the likely degradation pathways for this compound?

A2: The most probable degradation pathway for this compound is the hydrolysis of the amide bond. This would result in the formation of 3-fluorobenzoic acid and ethylamine. Other potential but less common degradation pathways could involve reactions of the fluorinated benzene ring under harsh conditions.

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and dark place.[1][2] Keep the container tightly sealed to protect it from moisture and atmospheric contaminants.[1]

Q4: Are there any known incompatibilities for this compound?

A4: this compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[2][3] Contact with these substances could lead to vigorous reactions and degradation of the compound.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent results over time. Chemical degradation of this compound.Perform a stability study to assess the purity of your sample. Consider re-purification if significant degradation is observed. Review storage conditions to ensure they are optimal.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Attempt to identify the new peaks. The most likely degradation products are 3-fluorobenzoic acid and ethylamine resulting from hydrolysis. Use reference standards to confirm their identity.
Discoloration or change in physical appearance of the solid compound. Potential degradation or contamination.Do not use the material. It is advisable to acquire a fresh batch of the compound.
Inconsistent results in aqueous solutions. pH-dependent hydrolysis.Buffer your solutions to a pH where the compound is most stable. It is recommended to conduct a pH-stability profile study.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

This protocol outlines the general procedure for assessing the hydrolytic stability of this compound. Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[4][5]

Objective: To determine the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Purified water (HPLC grade)

  • Acetonitrile or other suitable organic solvent (HPLC grade)

  • pH meter

  • Heating block or water bath

  • HPLC or UPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl.

    • Basic Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH.

    • Neutral Hydrolysis: Mix a portion of the stock solution with purified water.

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).[6] A control sample (stock solution in solvent) should be kept at room temperature.

  • Neutralization: After incubation, cool the acidic and basic solutions to room temperature and neutralize them. Neutralize the acidic solution with NaOH and the basic solution with HCl.

  • Analysis: Analyze all samples (stressed and control) by a suitable, validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The extent of degradation is typically aimed to be between 5-20%.[6]

Protocol 2: Photostability Testing

Objective: To evaluate the stability of this compound upon exposure to light.

Materials:

  • This compound (solid and in solution)

  • Photostability chamber with controlled light exposure (ICH Q1B guideline compliant)

  • Quartz cuvettes or other suitable transparent containers

  • HPLC or UPLC system

Procedure:

  • Sample Preparation:

    • Solid State: Place a thin layer of solid this compound in a suitable container.

    • Solution State: Prepare a solution of this compound in a suitable solvent and place it in a quartz cuvette.

  • Control Samples: Prepare identical samples but wrap them in aluminum foil to protect them from light.

  • Light Exposure: Expose the samples to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: After the exposure period, analyze both the exposed and control samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the exposed samples with the control samples to assess the extent of photolytic degradation.

Data Presentation

The results from forced degradation studies can be summarized in a table for easy comparison.

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress ConditionTime (hours)Temperature (°C)% Degradation of this compoundMajor Degradation Products
0.1 M HCl246015%3-fluorobenzoic acid, ethylamine
0.1 M NaOH246025%3-fluorobenzoic acid, ethylamine
Water7260< 5%Not significant
H₂O₂ (3%)24RT< 2%Not significant
Light (ICH Q1B)--< 1%Not significant

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Degradation_Pathway NEF This compound H2O H₂O (Acid/Base) NEF->H2O Products Degradation Products H2O->Products FBA 3-fluorobenzoic acid Products->FBA EA ethylamine Products->EA

Caption: Plausible hydrolytic degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Stock Solution of This compound Acid Acidic Hydrolysis Prep->Acid Base Basic Hydrolysis Prep->Base Neutral Neutral Hydrolysis Prep->Neutral Oxidation Oxidative Stress Prep->Oxidation Photo Photolytic Stress Prep->Photo HPLC HPLC/UPLC Analysis Acid->HPLC Base->HPLC Neutral->HPLC Oxidation->HPLC Photo->HPLC Data Data Evaluation HPLC->Data

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of N-ethyl-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of N-ethyl-3-fluorobenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly peak tailing, encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where the peak asymmetry factor is greater than 1.2.[1] Visually, the latter half of the peak is broader than the front half, resulting in a "tail." This phenomenon can compromise the accuracy of quantification and reduce the resolution between adjacent peaks.[2]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for this compound, an amide compound, is often caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is typically the interaction of the polar amide group with residual silanol groups on the silica-based stationary phase.[1][3] Other potential causes include column overload, column degradation, or issues with the mobile phase composition.[2]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for ionizable compounds.[4][5] For amide compounds, operating at a low pH (around 2.5-3.5) can suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions and thus reducing peak tailing.[6]

Q4: Can the choice of HPLC column affect peak tailing?

A4: Absolutely. Using a modern, high-purity silica column that is "end-capped" or "base-deactivated" can significantly reduce peak tailing for polar and basic compounds.[2] These columns have fewer accessible silanol groups, leading to more symmetrical peaks. For particularly stubborn peak tailing, a column with a different stationary phase, such as a polar-embedded phase, might be beneficial.

Q5: What is the role of mobile phase additives in preventing peak tailing?

A5: Mobile phase additives can significantly improve peak shape. Acidic modifiers like trifluoroacetic acid (TFA) or formic acid help to protonate silanol groups and reduce unwanted secondary interactions. Competing bases, such as triethylamine (TEA), can also be added to the mobile phase to interact with the active silanol sites, effectively shielding them from the analyte.[6]

Troubleshooting Guides

Below are detailed troubleshooting guides for addressing peak tailing in the HPLC analysis of this compound.

Issue 1: Asymmetrical Peak Shape (Tailing)

This is the most common issue observed for polar analytes like this compound.

Troubleshooting Workflow:

G start Start: Peak Tailing Observed check_column 1. Check Column Condition (Age, Performance History) start->check_column check_mobile_phase 2. Evaluate Mobile Phase pH check_column->check_mobile_phase Column OK adjust_ph Adjust pH to 2.5-3.5 with Formic Acid or TFA check_mobile_phase->adjust_ph check_additives 3. Consider Mobile Phase Additives adjust_ph->check_additives Tailing Persists end End: Symmetrical Peak adjust_ph->end Tailing Resolved add_tea Add Competing Base (e.g., Triethylamine) check_additives->add_tea check_column_type 4. Evaluate Column Type add_tea->check_column_type Tailing Persists add_tea->end Tailing Resolved new_column Switch to End-Capped or Base-Deactivated Column check_column_type->new_column new_column->end

Caption: Troubleshooting workflow for addressing peak tailing.

Detailed Steps & Experimental Protocols:

  • Evaluate and Optimize Mobile Phase pH:

    • Rationale: Secondary interactions with ionized silanols are a primary cause of tailing for amides. Lowering the mobile phase pH protonates these silanols, reducing their ability to interact with the analyte.[6]

    • Experimental Protocol:

      • Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v).

      • Adjust the pH of the aqueous portion to 3.0 with 0.1% formic acid.

      • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

      • Inject the this compound standard and analyze the peak shape.

      • If tailing persists, incrementally decrease the pH to 2.5.

  • Incorporate a Competing Base:

    • Rationale: A small, basic additive like triethylamine (TEA) can preferentially interact with active silanol sites, effectively masking them from the analyte.[6]

    • Experimental Protocol:

      • To your optimized mobile phase (e.g., Acetonitrile:Water with formic acid at pH 3.0), add triethylamine to a final concentration of 10-25 mM.

      • Re-adjust the pH if necessary.

      • Thoroughly equilibrate the column.

      • Inject the sample and evaluate the peak asymmetry.

  • Switch to a More Inert Column:

    • Rationale: Not all C18 columns are the same. Modern, high-purity silica columns that are end-capped offer a more inert surface with fewer residual silanols, leading to improved peak shapes for polar compounds.[2]

    • Experimental Protocol:

      • Replace the current column with a base-deactivated or end-capped C18 column from a reputable manufacturer.

      • Condition the new column according to the manufacturer's instructions.

      • Begin with the optimized mobile phase from the previous steps.

      • Inject the this compound standard and assess the peak shape.

Issue 2: All Peaks in the Chromatogram are Tailing

If not just the analyte of interest, but all peaks are showing tailing, the problem is likely systemic.

Troubleshooting Steps:

  • Check for Extra-Column Volume:

    • Rationale: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing. This effect is often more pronounced for early eluting peaks.

    • Action: Ensure all tubing is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Check for proper fitting connections.

  • Inspect for Column Voids:

    • Rationale: A void or channel in the column packing material, often at the inlet, can distort the flow path and lead to asymmetrical peaks.[2] This can be caused by pressure shocks or operating at a high pH.

    • Action:

      • Disconnect the column and inspect the inlet frit for any discoloration or accumulation of particulate matter.

      • If a void is suspected, try reversing and flushing the column with a strong solvent (if the manufacturer allows).

      • If the problem persists, the column may need to be replaced.[2]

Data Presentation

The following table summarizes typical starting conditions and optimization parameters for the HPLC analysis of benzamide derivatives, which can be applied to this compound.

ParameterInitial ConditionOptimization StrategyRationale for Improvement
Column Standard C18, 5 µmSwitch to End-Capped/Base-Deactivated C18 or Polar-Embedded PhaseReduces secondary silanol interactions.[2]
Mobile Phase 50:50 Acetonitrile:WaterAdjust organic modifier content for optimal retention.Ensures sufficient elution strength.
pH Neutral (6-7)Lower pH to 2.5-3.5 with 0.1% Formic Acid or TFA.Protonates silanol groups to minimize secondary interactions.[6]
Buffer NoneAdd 10-25 mM phosphate or acetate buffer.Maintains a stable pH for reproducible chromatography.[6]
Additive NoneAdd 10-25 mM Triethylamine (TEA) as a competing base.Masks active silanol sites on the stationary phase.[6]
Flow Rate 1.0 mL/minOptimize for best efficiency and resolution (0.8-1.2 mL/min).Balances analysis time with separation performance.
Temperature AmbientIncrease to 30-40 °C.Can improve peak shape and reduce viscosity.

Visualization of Peak Tailing Mechanism

The following diagram illustrates the chemical interactions at the stationary phase that can lead to peak tailing of an amide compound like this compound.

G cluster_0 Stationary Phase Surface cluster_1 Mobile Phase silanol Ionized Silanol Group (Si-O⁻) bonded_phase C18 Bonded Phase analyte_primary This compound (Primary Interaction) analyte_primary->bonded_phase Hydrophobic Interaction (Desired Retention) analyte_secondary This compound (Secondary Interaction) analyte_secondary->silanol Ionic/Polar Interaction (Causes Tailing)

Caption: Analyte interactions with the stationary phase leading to peak tailing.

References

Technical Support Center: Scaling Up N-ethyl-3-fluorobenzamide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and scaling up the production of N-ethyl-3-fluorobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and scalable method is the Schotten-Baumann reaction, which involves the acylation of ethylamine with 3-fluorobenzoyl chloride.[1][2] This reaction is typically performed in a two-phase solvent system with a base to neutralize the hydrochloric acid byproduct.[1]

Q2: What are the critical parameters to control during the scale-up of this reaction?

When scaling up the synthesis of this compound, careful control of temperature is crucial due to the exothermic nature of the acylation reaction.[3] Maintaining a low temperature, typically between 0 and 5°C, during the addition of 3-fluorobenzoyl chloride helps to minimize the formation of impurities. Efficient stirring is also critical to ensure proper mixing of the reactants, especially in a biphasic system.

Q3: What are the common impurities encountered in the synthesis of this compound and how can they be minimized?

A common impurity is 3-fluorobenzoic acid, which forms from the hydrolysis of 3-fluorobenzoyl chloride.[4] To minimize its formation, it is essential to use anhydrous solvents and reagents and to control the temperature during the reaction. Another potential impurity is the diacylated ethylamine, where two molecules of 3-fluorobenzoyl chloride react with one molecule of ethylamine. This can be minimized by using a slight excess of ethylamine and ensuring slow, controlled addition of the acyl chloride.

Q4: What purification methods are most effective for this compound at a larger scale?

For large-scale purification, crystallization is often the most effective and economical method. The crude product can be dissolved in a suitable solvent and then allowed to crystallize upon cooling or the addition of an anti-solvent. For higher purity requirements, column chromatography using silica gel can be employed, though this may be less practical for very large quantities.[4]

Q5: What safety precautions should be taken when working with 3-fluorobenzoyl chloride?

3-Fluorobenzoyl chloride is a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is crucial to use dry glassware and solvents to prevent hydrolysis and the release of corrosive HCl gas.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield Moisture in reaction: 3-Fluorobenzoyl chloride has hydrolyzed to 3-fluorobenzoic acid.Ensure all glassware is oven-dried and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient mixing: In a biphasic system, poor mixing can lead to a slow reaction rate.Increase the stirring speed to ensure efficient mixing of the organic and aqueous layers.
Incorrect stoichiometry: An excess of 3-fluorobenzoyl chloride can lead to side reactions.Use a slight excess of ethylamine (1.1-1.2 equivalents) to ensure the complete consumption of the acyl chloride.
Presence of a White Precipitate (other than the product) Formation of ethylamine hydrochloride: The HCl byproduct reacts with unreacted ethylamine.Ensure a sufficient amount of base (e.g., sodium hydroxide or triethylamine) is used to neutralize the HCl as it is formed.
Product is Difficult to Purify Presence of 3-fluorobenzoic acid: The hydrolyzed acyl chloride is co-crystallizing with the product.Wash the crude product with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.
Oily or waxy product: The product may have a low melting point or be impure.Attempt to purify by column chromatography or try recrystallization from a different solvent system.
Reaction is Too Exothermic and Difficult to Control Addition of 3-fluorobenzoyl chloride is too fast: The reaction rate is too high, generating excessive heat.Add the 3-fluorobenzoyl chloride dropwise at a slow, controlled rate while maintaining a low reaction temperature with an ice bath.

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3-Fluorobenzoyl chloride

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or water)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylamine (1.1 eq) in water or a suitable organic solvent.

  • Add a solution of sodium hydroxide (1.2 eq) in water or triethylamine (1.2 eq) to the ethylamine solution.

  • Cool the mixture to 0-5°C in an ice bath.

  • Dissolve 3-fluorobenzoyl chloride (1.0 eq) in an immiscible organic solvent such as dichloromethane or diethyl ether.

  • Add the 3-fluorobenzoyl chloride solution dropwise to the stirred ethylamine solution over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Quantitative Data from Similar Reactions

The following table summarizes reaction conditions and yields for the synthesis of structurally related benzamides, which can serve as a starting point for optimizing the production of this compound.

AmineAcyl ChlorideBaseSolventReaction TimeYield (%)Reference
Aniline3-Fluorobenzoyl chlorideTriethylamineCyrene1 hour76[5]
Pyrrolidine3-Fluorobenzoyl chlorideTriethylamineCyrene1 hourNot specified[5]
Morpholine3-Fluorobenzoyl chloride-Dichloromethane1-2 hours~95[4]

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product prep_reactants Prepare Reactants (Ethylamine, Base, Solvent) cool Cool to 0-5°C prep_reactants->cool add_acyl Slow Addition of 3-Fluorobenzoyl Chloride cool->add_acyl react Stir at Room Temperature add_acyl->react extract Extraction react->extract wash Wash with Acid, Base, Brine extract->wash dry Dry and Concentrate wash->dry purify Purification (Crystallization/Chromatography) dry->purify final_product This compound purify->final_product ReactionPathway reactant1 3-Fluorobenzoyl Chloride product1 This compound reactant1->product1 product2 Hydrochloric Acid (HCl) reactant1->product2 reactant2 Ethylamine reactant2->product1 reactant2->product2 base Base (e.g., NaOH or Et3N) product2->base Neutralization

References

Technical Support Center: N-ethyl-3-fluorobenzamide Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of N-ethyl-3-fluorobenzamide using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the acylation of ethylamine with 3-fluorobenzoyl chloride.

Materials:

  • 3-fluorobenzoyl chloride

  • Ethylamine (as a solution, e.g., 2M in THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of ethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Reaction Monitoring Workflow

Reaction_Monitoring_Workflow cluster_synthesis Synthesis cluster_monitoring Monitoring cluster_decision Decision Reaction_Mixture Reaction Mixture (3-fluorobenzoyl chloride + ethylamine) Take_Aliquot Take Aliquot Reaction_Mixture->Take_Aliquot Monitoring_Choice TLC or LC-MS? Take_Aliquot->Monitoring_Choice TLC_Analysis TLC Analysis Monitoring_Choice->TLC_Analysis TLC LCMS_Analysis LC-MS Analysis Monitoring_Choice->LCMS_Analysis LC-MS Analyze_Results Analyze Results TLC_Analysis->Analyze_Results LCMS_Analysis->Analyze_Results Reaction_Complete Reaction Complete? Analyze_Results->Reaction_Complete Workup Proceed to Workup Reaction_Complete->Workup Yes Continue_Reaction Continue Reaction Reaction_Complete->Continue_Reaction No Continue_Reaction->Reaction_Mixture

Caption: Workflow for monitoring the synthesis of this compound.

Thin-Layer Chromatography (TLC) Monitoring

TLC Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
Spots are streaking Sample is too concentrated.Dilute the sample before spotting on the TLC plate.[3]
The mobile phase is too polar or not polar enough.Adjust the polarity of the mobile phase. For aromatic amines, a mix of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate or methanol) is often effective.[4]
The compound is acidic or basic.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization and reduce streaking.[5]
Spots are not visible The compound is not UV-active.Use a visualization agent such as iodine vapor or a potassium permanganate stain.[6]
The sample concentration is too low.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[3]
Reactant and product spots have very similar Rf values The mobile phase does not provide enough separation.Experiment with different solvent systems of varying polarities. Try a different stationary phase if available (e.g., alumina or reverse-phase plates).[7]
The reaction has not proceeded significantly.Allow the reaction to run for a longer time and re-spot.
Spots remain at the baseline The mobile phase is not polar enough.Increase the polarity of the mobile phase by adding more of the polar solvent.[3]
Spots run with the solvent front The mobile phase is too polar.Decrease the polarity of the mobile phase by adding more of the non-polar solvent.[3]
Frequently Asked Questions (FAQs) for TLC

Q1: What is a good starting mobile phase for monitoring the synthesis of this compound?

A1: A common starting point for separating aromatic amides is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[4] A 7:3 or 8:2 mixture of hexane:ethyl acetate is a reasonable starting point. You can then adjust the ratio to achieve optimal separation where the starting materials and product have Rf values between 0.2 and 0.8.

Q2: How can I visualize the spots on the TLC plate?

A2: this compound and the starting material 3-fluorobenzoyl chloride contain a benzene ring and should be visible under a UV lamp (254 nm). If the spots are faint, or if you need to visualize the ethylamine, using a staining agent like iodine vapor or a potassium permanganate solution can be effective.[6]

Q3: My starting materials are very polar and stay at the baseline. What should I do?

A3: If your starting materials, particularly the ethylamine salt, are highly polar, they may not move significantly from the baseline in a non-polar mobile phase. You can try increasing the polarity of your mobile phase. If streaking occurs, adding a small amount of a basic modifier like triethylamine to the mobile phase can help.[5]

Q4: What do I do if my reaction mixture is in a high-boiling solvent like DMF or DMSO?

A4: High-boiling solvents can cause significant streaking on a TLC plate. To mitigate this, after spotting the reaction mixture, place the TLC plate under high vacuum for a few minutes to remove the solvent before developing the plate.

Illustrative TLC Data

The following table provides example Rf values for the reaction components. These are for illustrative purposes and may vary based on specific experimental conditions.

Compound Structure Illustrative Rf Value (7:3 Hexane:Ethyl Acetate)
3-fluorobenzoyl chlorideC₇H₄ClFO~0.6
EthylamineC₂H₇N~0.1 (or baseline)
This compoundC₉H₁₀FNO~0.4

Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS Troubleshooting Guide
Problem Possible Cause(s) Solution(s)
No or weak signal for the analyte The compound is not ionizing well under the chosen conditions.Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature). Try switching between positive and negative ionization modes.[8]
The mobile phase is not compatible with good ionization.Use volatile buffers like ammonium formate or ammonium acetate. Avoid non-volatile salts. Adding a small amount of formic acid or acetic acid for positive mode, or ammonia for negative mode, can improve ionization.[8]
Ion suppression from matrix components or co-eluting species.Improve chromatographic separation to resolve the analyte from interfering compounds. Dilute the sample.[9]
Poor peak shape (tailing, fronting, or splitting) Column overload.Dilute the sample.[1]
Inappropriate mobile phase pH for the analyte.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.[1]
Retention time shifts Changes in mobile phase composition.Ensure mobile phase is fresh and properly mixed.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[1]
Column equilibration is insufficient.Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
High background noise Contaminated mobile phase, solvent lines, or ion source.Use high-purity solvents. Clean the ion source.[1]
Frequently Asked Questions (FAQs) for LC-MS

Q1: What type of LC column is suitable for analyzing this compound?

A1: A reversed-phase C18 column is a good starting point for the analysis of small aromatic molecules like this compound.

Q2: What mobile phase composition should I use for LC-MS analysis?

A2: A common mobile phase for reversed-phase chromatography of small molecules is a gradient of water and acetonitrile or methanol, often with a small amount of an acidic modifier like formic acid (0.1%) to improve peak shape and ionization efficiency in positive ion mode.

Q3: What are the expected m/z values for the starting materials and product?

A3: In positive ion mode ESI-MS, you would typically look for the protonated molecules [M+H]⁺.

  • 3-fluorobenzoyl chloride (C₇H₄ClFO): This compound is highly reactive and may not be observed directly. It can hydrolyze to 3-fluorobenzoic acid (m/z 141.02 for [M+H]⁺).

  • Ethylamine (C₂H₇N): m/z 46.06 for [M+H]⁺.

  • This compound (C₉H₁₀FNO): m/z 168.08 for [M+H]⁺.

Q4: What are some expected fragments in the MS/MS spectrum of this compound?

A4: Fragmentation of the [M+H]⁺ ion of this compound (m/z 168.08) could involve cleavage of the amide bond, leading to characteristic fragment ions. For example, loss of the ethylamino group could result in a fragment corresponding to the 3-fluorobenzoyl cation (m/z 123.01).

Illustrative LC-MS Data

The following table provides example LC-MS data. These are for illustrative purposes and will vary based on the specific LC-MS system and method parameters.

Compound Formula Expected [M+H]⁺ (m/z) Illustrative Retention Time (min)
3-fluorobenzoic acid (hydrolysis product)C₇H₅FO₂141.023.5
EthylamineC₂H₇N46.061.2
This compoundC₉H₁₀FNO168.085.2

Experimental Workflow Diagrams (DOT Language)

TLC Analysis Workflow

TLC_Workflow Start Start Prepare_Plate Prepare TLC Plate (draw baseline) Start->Prepare_Plate Spot_Samples Spot Samples (Reactant, Co-spot, Reaction Mixture) Prepare_Plate->Spot_Samples Develop_Plate Develop Plate in Elution Chamber Spot_Samples->Develop_Plate Dry_Plate Dry Plate Develop_Plate->Dry_Plate Visualize_Spots Visualize Spots (UV light, stain) Dry_Plate->Visualize_Spots Calculate_Rf Calculate Rf Values Visualize_Spots->Calculate_Rf Analyze Analyze Progress Calculate_Rf->Analyze End End Analyze->End LCMS_Workflow Start Start Prepare_Sample Prepare Sample (Dilute aliquot) Start->Prepare_Sample Inject_Sample Inject Sample into LC-MS System Prepare_Sample->Inject_Sample LC_Separation Liquid Chromatography Separation Inject_Sample->LC_Separation MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition (Chromatogram & Spectra) MS_Detection->Data_Acquisition Data_Analysis Data Analysis (Identify peaks, check masses) Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: N-Ethyl-3-fluorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the synthesis of N-ethyl-3-fluorobenzamide with a focus on minimizing impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a two-step procedure involving the formation of 3-fluorobenzoyl chloride from 3-fluorobenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂), followed by its reaction with ethylamine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete formation of 3-fluorobenzoyl chloride: The initial step to convert the carboxylic acid to the more reactive acid chloride may be inefficient.[1] 2. Degradation of 3-fluorobenzoyl chloride: The acid chloride is sensitive to moisture and can hydrolyze back to 3-fluorobenzoic acid. 3. Protonation of ethylamine: The reaction of the acid chloride with ethylamine generates HCl, which can protonate the unreacted ethylamine, rendering it non-nucleophilic.[2][3][4]1. Ensure the reaction of 3-fluorobenzoic acid with the chlorinating agent (e.g., SOCl₂) goes to completion. This can be monitored by the cessation of gas evolution (HCl and SO₂). A catalytic amount of DMF can be used to promote this reaction.[1] 2. Conduct the reaction under anhydrous conditions, using dry solvents and glassware. The crude 3-fluorobenzoyl chloride should be used immediately after its formation. 3. Use at least two equivalents of ethylamine; one to react with the acid chloride and the second to act as a base to neutralize the generated HCl. Alternatively, use a non-nucleophilic base like triethylamine or pyridine.[3] The Schotten-Baumann reaction conditions, using an aqueous base like NaOH or NaHCO₃ in a biphasic system, are also effective for this purpose.[2][5]
Product is Contaminated with Starting Material (3-fluorobenzoic acid) 1. Incomplete conversion to the acid chloride: Not all the 3-fluorobenzoic acid was converted to 3-fluorobenzoyl chloride in the first step. 2. Hydrolysis of 3-fluorobenzoyl chloride: The acid chloride reacted with residual water in the reaction mixture or during workup.1. Increase the reaction time or temperature for the formation of the acid chloride. Ensure an adequate amount of the chlorinating agent is used. 2. Perform a basic aqueous wash (e.g., with saturated NaHCO₃ solution) during the workup. 3-fluorobenzoic acid is acidic and will be extracted into the aqueous layer as its sodium salt, while the amide product remains in the organic layer.
Product is Contaminated with Unreacted Ethylamine 1. Excess ethylamine used: A large excess of ethylamine was used in the reaction.1. During the workup, wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). Ethylamine will be protonated and move into the aqueous layer. Be cautious not to make the solution too acidic if the amide is acid-sensitive.
Product has a Yellow or Brown Discoloration 1. Impurities in thionyl chloride: Commercial thionyl chloride can contain impurities that lead to colored byproducts. 2. Side reactions at elevated temperatures: High reaction temperatures can sometimes lead to decomposition or side reactions that produce colored impurities.1. Use freshly distilled or high-purity thionyl chloride. 2. Perform the reaction at a lower temperature. The reaction of an acid chloride with an amine is typically fast and can often be done at room temperature or even at 0 °C.[6]
Difficulty in Product Crystallization 1. Presence of oily impurities: The crude product may contain impurities that inhibit crystallization. 2. Inappropriate recrystallization solvent: The chosen solvent may not be suitable for recrystallization.1. Purify the crude product by column chromatography before recrystallization. 2. Perform a solvent screen to find a suitable recrystallization solvent or solvent system. A good solvent will dissolve the compound when hot but not at room temperature.[7] For benzamides, mixtures of ethyl acetate and hexanes, or recrystallization from hot water can be effective.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: A widely used and efficient method is a two-step, one-pot synthesis. First, 3-fluorobenzoic acid is converted to the more reactive 3-fluorobenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The crude acid chloride is then reacted directly with ethylamine to form the desired amide.[6] This approach is often preferred over the direct condensation of the carboxylic acid and amine, which requires harsh conditions and can result in low yields.

Q2: Why is a base necessary in the reaction between 3-fluorobenzoyl chloride and ethylamine?

A2: The reaction between an acid chloride and an amine produces one equivalent of hydrochloric acid (HCl). This acid will react with the basic ethylamine to form an ammonium salt, which is no longer nucleophilic and cannot react with the acid chloride. To ensure the reaction proceeds to completion, a base is required to neutralize the HCl as it is formed.[2][3][4] This can be achieved by using an excess of the amine reactant or by adding a non-nucleophilic base like triethylamine or pyridine.

Q3: What are the advantages of using Schotten-Baumann conditions for this synthesis?

A3: Schotten-Baumann conditions refer to conducting the acylation of an amine in a two-phase system, typically an organic solvent (like dichloromethane or diethyl ether) and an aqueous solution of a base (like sodium hydroxide or sodium carbonate).[5][8] The advantages include:

  • The base in the aqueous phase effectively neutralizes the HCl byproduct, driving the reaction to completion.

  • The acid chloride has limited contact with water, which minimizes its hydrolysis back to the carboxylic acid.

  • It is a robust and often high-yielding method for amide synthesis.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. A spot of the reaction mixture is placed on a TLC plate and developed in an appropriate solvent system. The disappearance of the starting materials (3-fluorobenzoic acid or 3-fluorobenzoyl chloride) and the appearance of a new spot corresponding to the this compound product indicate the reaction is proceeding.

Q5: What are the key characterization techniques for the final product?

A5: The structure and purity of the synthesized this compound can be confirmed using several analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups, such as the amide carbonyl (C=O) and N-H bonds.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound from 3-fluorobenzoic acid.

Materials:

  • 3-Fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Ethylamine (as a solution in a suitable solvent like THF or as a gas)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for recrystallization (e.g., ethyl acetate, hexanes)

Procedure:

Step 1: Formation of 3-Fluorobenzoyl Chloride

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-fluorobenzoic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the acid.

  • Slowly add thionyl chloride (1.2 eq) to the solution at room temperature. A catalytic amount of anhydrous DMF (1-2 drops) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (around 40°C for DCM) and stir for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-fluorobenzoyl chloride is used directly in the next step.

Step 2: Amide Formation

  • Dissolve the crude 3-fluorobenzoyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Slowly add the ethylamine solution to the 3-fluorobenzoyl chloride solution at 0°C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

Workup and Purification:

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.

ParameterValue/RangeNotes
Yield 75-90%Yield can vary depending on the purity of reagents and reaction conditions.
Purity (after recrystallization) >98%Purity can be assessed by HPLC, NMR, or melting point analysis.
Reaction Temperature (Amide Formation) 0°C to Room TemperatureThe reaction is exothermic and cooling helps to control it.
Reaction Time (Amide Formation) 1-2 hoursTypically a rapid reaction.

Process Diagrams

Troubleshooting_Workflow cluster_start Observed Problem cluster_causes Potential Causes cluster_solutions Solutions & Verification Start Synthesis Issue (e.g., Low Yield, Impure Product) Cause1 Incomplete Acid Chloride Formation Start->Cause1 Cause2 Moisture Contamination Start->Cause2 Cause3 Amine Protonation Start->Cause3 Cause4 Improper Workup Start->Cause4 Solution1 Increase SOCl2/Time/Temp Add DMF catalyst Cause1->Solution1 Solution2 Use Anhydrous Conditions Dry Solvents/Glassware Cause2->Solution2 Solution3 Use Excess Amine or Add Base (e.g., TEA) Cause3->Solution3 Solution4 Perform Acid/Base Washes Proper Recrystallization Cause4->Solution4 Verification Verify Purity (TLC, NMR, MS) Solution1->Verification Solution2->Verification Solution3->Verification Solution4->Verification

Caption: Troubleshooting workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for N-ethyl-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of N-ethyl-3-fluorobenzamide. As no standardized, publicly available validated method for this specific analyte exists, this document outlines a comparison of the two most common and robust analytical techniques applicable to benzamide derivatives: High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

The performance characteristics and experimental protocols described herein are based on established principles of analytical method validation as mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and guidelines from the International Council for Harmonisation (ICH).[1][2] This guide is intended to assist researchers in selecting and validating a suitable analytical method for this compound.

Comparison of Analytical Methods

The selection between HPLC and GC-MS for the analysis of this compound will depend on several factors, including the sample matrix, required sensitivity, and available instrumentation.

Table 1: Comparison of Performance Characteristics for HPLC and GC-MS

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Regulatory Guidance (Typical)
Specificity/Selectivity High, especially with MS detection.High, based on retention time and mass spectrum.The method should differentiate the analyte from endogenous components and potential impurities.[1]
Lower Limit of Quantification (LLOQ) Typically in the pg/mL to ng/mL range.Can range from ng/mL to µg/mL.The analyte signal should be at least 5 to 10 times that of the blank.[1][3]
Linearity (R²) Commonly >0.99.[1]Commonly >0.99.[1]A linear model is fitted to the calibration curve.[1]
Accuracy Typically 98-102% for drug products.Typically within ±15% of the nominal concentration.The closeness of test results to the true value.[4]
Precision (RSD) Typically ≤2% for drug substance assay.Generally ≤15% for trace analysis.The degree of scatter between a series of measurements.[4]
Sample Preparation Often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.May require derivatization to improve volatility and thermal stability.
Instrumentation HPLC system with a suitable detector (e.g., UV, DAD, or Mass Spectrometer).Gas chromatograph coupled with a mass spectrometer.

Detailed Experimental Protocols

Reproducibility and validity of analytical methods are critically dependent on detailed experimental protocols. Below are generalized protocols for the quantification of a small molecule like this compound in a biological matrix (e.g., plasma).

High-Performance Liquid Chromatography (HPLC) with UV or MS Detection

HPLC is a versatile technique suitable for the analysis of a wide range of pharmaceutical compounds. For this compound, a reversed-phase HPLC method would be a primary choice.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject Column C18 Reverse-Phase Column Inject->Column Detect UV or MS/MS Detection Column->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for HPLC analysis of this compound.

Protocol:

  • Sample Preparation:

    • To 100 µL of the plasma sample, add 20 µL of an internal standard solution (a structurally similar compound not present in the sample).

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes.[1]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.[1]

  • Chromatographic Conditions:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector at a suitable wavelength (to be determined by UV scan) or a mass spectrometer.

  • Mass Spectrometric Conditions (if applicable):

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The NIST WebBook indicates that this compound is amenable to gas chromatography.[5]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Add_IS->LLE Centrifuge Centrifuge LLE->Centrifuge Organic_Layer Collect Organic Layer Centrifuge->Organic_Layer Evaporate Evaporate to Dryness Organic_Layer->Evaporate Derivatize Derivatization (Optional) Evaporate->Derivatize Inject Inject into GC System Derivatize->Inject Column Capillary Column (e.g., 5% Phenyl methyl siloxane) Inject->Column Detect Mass Spectrometer (EI) Column->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for GC-MS analysis of this compound.

Protocol:

  • Sample Preparation:

    • To 200 µL of the plasma sample, add an internal standard.

    • Perform liquid-liquid extraction by adding 1 mL of ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.[1]

    • Transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte. If so, add a derivatizing agent (e.g., BSTFA) and heat.[1]

  • Chromatographic Conditions:

    • GC System: A gas chromatograph with a split/splitless injector.

    • Column: A capillary column such as a 5% Phenyl methyl siloxane (e.g., 30 m x 0.25 mm x 0.25 µm).[5]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[5]

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Detection Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

    • Transfer Line Temperature: 280 °C.[1]

Validation Parameters

Regardless of the chosen method, a comprehensive validation should be performed to ensure the method is suitable for its intended purpose. The following parameters should be evaluated:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is generally accepted.[3]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is commonly used.[3]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

By following these guidelines and adapting the provided protocols, researchers can develop and validate a robust and reliable analytical method for the quantification of this compound in various matrices.

References

Unveiling the Antifungal Potential: A Comparative Analysis of N-ethyl-3-fluorobenzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive analysis of N-ethyl-3-fluorobenzamide and its structural analogs reveals a promising landscape for the development of novel fungicides. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their biological activity, supported by available experimental data and detailed methodologies. The focus of this comparison is on the fungicidal properties of these compounds, particularly against plant pathogens.

This compound has been identified as a potent fungicidal agent, notably effective against Gaeumannomyces graminis, the fungal pathogen responsible for "take-all" disease in cereal crops. This discovery has spurred further investigation into the structure-activity relationships (SAR) of benzamide derivatives as a class of antifungals.

Comparative Biological Activity

To understand the antifungal efficacy of this compound in context, this guide presents a compilation of publicly available data for the compound and its selected analogs. The data is focused on their inhibitory effects against various fungal species.

Compound NameStructureTarget OrganismActivity MetricValue (µg/mL)
This compound Gaeumannomyces graminis-Data not publicly available
N-(2-chloro-6-(1H-1,2,4-triazol-1-yl)benzoyl)-N'-(4-isopropoxycarbonylphenyl)amine (TPB)Analog with triazole and ester moietiesGaeumannomyces graminis var. triticiEC50Data not specified, but noted for excellent activity
Compound 18f (a benzoyl arylamine derivative)Complex N-heterocyclic benzoyl arylamineGaeumannomyces graminis var. triticiEC500.002
Fusarium graminearumEC500.093
Fusarium culmorumEC500.011
Fusarium pseudograminearumEC500.881
Fusarium moniliformeEC500.287
2-chloro-N-phenylacetamideAcetanilide analogAspergillus nigerMIC32 - 256
MFC64 - 1024
3-acetylbenzamideBenzamide with acetyl groupCandida albicans ATCC 10231MIC31.25
Aspergillus niger ATCC 16404MIC31.25

The data indicates that modifications to the core benzamide structure can lead to significant variations in antifungal potency and spectrum. For instance, the complex benzoyl arylamine derivative 18f demonstrates exceptionally high potency against a range of Fusarium species in addition to Gaeumannomyces graminis.[1][2] In contrast, simpler analogs like 2-chloro-N-phenylacetamide and 3-acetylbenzamide show activity against different fungal genera, namely Aspergillus and Candida.

Experimental Protocols

The evaluation of the fungicidal activity of these compounds typically involves in vitro assays to determine their direct inhibitory effect on fungal growth.

Mycelial Growth Inhibition Assay

This method is widely used to assess the antifungal efficacy of chemical compounds against filamentous fungi like Gaeumannomyces graminis.

Objective: To determine the concentration of a test compound required to inhibit the growth of fungal mycelia by 50% (EC50).

Materials:

  • Pure culture of the target fungus (e.g., Gaeumannomyces graminis)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Test compound (e.g., this compound or its analogs)

  • Solvent for the test compound (e.g., dimethyl sulfoxide - DMSO)

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum: A fresh, actively growing culture of the target fungus is used. A mycelial plug is taken from the edge of the colony using a sterile cork borer or scalpel.

  • Preparation of Test Plates: The test compound is dissolved in a suitable solvent and added to the molten PDA medium at various concentrations. The final concentration of the solvent in the medium should be kept low (typically ≤1%) to avoid any inhibitory effects. Control plates are prepared with the solvent alone.

  • Inoculation: A single mycelial plug of the target fungus is placed in the center of each petri dish containing the amended and control media.

  • Incubation: The inoculated plates are incubated at a temperature and duration suitable for the optimal growth of the fungus (e.g., 25°C for a specified number of days).

  • Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the following formula:

    Inhibition (%) = [(dc - dt) / dc] x 100

    where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate. The EC50 value is then determined by probit analysis of the concentration-response data.

Structure-Activity Relationship and Signaling Pathways

The fungicidal action of many benzamide derivatives is often linked to the disruption of essential cellular processes in the fungal pathogen. While the specific molecular target of this compound is not extensively documented, related compounds have been shown to interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.

Below is a generalized workflow for investigating the fungicidal activity of novel benzamide compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Antifungal Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Screening (Mycelial Growth Inhibition) Purification->PrimaryScreening EC50 EC50 Determination PrimaryScreening->EC50 TargetID Target Identification (e.g., Ergosterol Biosynthesis) EC50->TargetID SAR Structure-Activity Relationship (SAR) Analysis EC50->SAR CellularEffects Cellular Effects (Membrane Permeability) TargetID->CellularEffects LeadOpt Lead Compound Optimization SAR->LeadOpt LeadOpt->Synthesis

Caption: Workflow for Fungicide Discovery.

This guide serves as a foundational resource for researchers interested in the antifungal potential of this compound and its analogs. The provided data and protocols offer a starting point for further investigation and development of novel and effective fungicidal agents.

References

A Comparative Guide to the Structural Analysis of Fluorinated Benzamides for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into benzamide scaffolds has become a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, as well as its biological activity by altering binding affinities and target selectivity. This guide provides a comparative structural analysis of fluorinated benzamides, supported by experimental data, to aid in the rational design of novel therapeutics.

Physicochemical Properties: A Comparative Overview

The introduction of fluorine atoms can significantly modulate the physicochemical properties of benzamide derivatives. These parameters are critical for predicting the pharmacokinetic and pharmacodynamic behavior of a drug candidate.

CompoundMolecular FormulaMelting Point (°C)logPReference
BenzamideC7H7NO125-1280.64[1]
N-(2,3-Difluorophenyl)-2-fluorobenzamideC13H8F3NO100-102Not Reported[2]
Benzamide, 3-fluoro-5-trifluoromethyl-N-3-methylbutylNot Specified380.10 K (106.95 °C)3.620[3]

Biological Activity: A Quantitative Comparison

The biological activity of fluorinated benzamides varies significantly with the specific substitution pattern and the biological target. The following tables summarize the inhibitory concentrations (IC50), binding affinities (Ki), and percentage of inhibition for a selection of fluorinated benzamides against various targets.

Dopamine D2 Receptor Binding Affinity
CompoundTargetKi (nM)
2,3-dimethoxy-N-[1-(4-fluorobenzyl)piperidin-4-yl]benzamide (MBP)D2(long), D3, D41-8
4'-fluoroclebopride (FCP)D2(long), D3~5.5
4'-fluoroclebopride (FCP)D4144
Anti-Mycobacterium tuberculosis Activity
CompoundTargetIC90 (µM)
Morpholinobenzamide derivative 2M. tuberculosis2.8
Bromine-substituted benzamide 4aM. tuberculosis5.5
Methyl-substituted benzamide 4bM. tuberculosis0.62
Thiophene-substituted benzamide 16M. tuberculosis0.13
Methyl-substituted benzamide 22fM. tuberculosis0.09
Anti-Cancer Activity
CompoundCell LineIC50 (µM)
Fluorinated aminophenylhydrazine 6A549 (Lung Carcinoma)0.64
Fluorinated pyrazolylbenzimidazole 55bA549, MCF-7, HeLa0.95-1.57
Fluorinated indole derivative 34bA5490.8
Fluorinated benzofuran derivative 1HCT116 (Colorectal Carcinoma)19.5
Fluorinated benzofuran derivative 2HCT116 (Colorectal Carcinoma)24.8
3rd-generation DFV-taxoid (SBT-121205)MCF-7/PTX (Breast Cancer)0.019

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are protocols for key experiments cited in the analysis of fluorinated benzamides.

Synthesis of Fluorinated Benzamides

A general and efficient method for synthesizing fluorinated benzamides is through the acylation of an appropriate amine with a fluorinated benzoyl chloride.

Reactants:

  • Fluorinated Benzoyl Chloride (1.0 eq)

  • Desired Amine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (anhydrous)

Procedure:

  • Dissolve the amine and triethylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the fluorinated benzoyl chloride in anhydrous dichloromethane to the cooled amine solution. The rate of addition should be controlled to maintain the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure fluorinated benzamide.

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a classical approach for determining the lipophilicity of a compound.

Materials:

  • Fluorinated benzamide of interest

  • n-Octanol (HPLC grade)

  • Water (HPLC grade)

  • Appropriate analytical method for quantification (e.g., UV-Vis spectroscopy, HPLC)

Procedure:

  • Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Prepare a stock solution of the fluorinated benzamide in the water-saturated n-octanol.

  • Add a known volume of the stock solution to a known volume of the n-octanol-saturated water in a flask.

  • Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Centrifuge the mixture to ensure complete phase separation.

  • Carefully withdraw aliquots from both the n-octanol and aqueous layers.

  • Determine the concentration of the fluorinated benzamide in each phase using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP value is the logarithm (base 10) of the partition coefficient.

Measurement of IC50 Values (Cell-Based Assay)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Fluorinated benzamide test compounds

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • DMSO (for dissolving compounds)

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare a series of dilutions of the fluorinated benzamide compounds in the cell culture medium. A vehicle control (medium with DMSO) should also be included.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of each well at a specific wavelength using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Relationships and Workflows

Graphical representations are invaluable for understanding complex relationships and experimental processes.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_properties Physicochemical Properties cluster_activity Biological Activity Synthesis Synthesis of Fluorinated Benzamides Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR Characterization MS Mass Spectrometry Purification->MS Characterization XRay X-ray Crystallography Purification->XRay Characterization MeltingPoint Melting Point Purification->MeltingPoint Property Measurement Solubility Solubility Purification->Solubility Property Measurement pKa pKa Purification->pKa Property Measurement logP logP Purification->logP Property Measurement InVitro In Vitro Assays (IC50, Ki) Purification->InVitro Biological Screening InVivo In Vivo Models InVitro->InVivo Lead Compound

Fig. 1: Experimental workflow for structural analysis of fluorinated benzamides.

structure_activity_relationship cluster_structure Structural Modifications cluster_properties Physicochemical & Biological Properties Fluorine_Position Fluorine Position (ortho, meta, para) Lipophilicity Lipophilicity (logP) Fluorine_Position->Lipophilicity Binding_Affinity Binding Affinity (Ki) Fluorine_Position->Binding_Affinity Fluorine_Number Number of Fluorine Atoms Fluorine_Number->Lipophilicity Metabolic_Stability Metabolic Stability Fluorine_Number->Metabolic_Stability Other_Substituents Other Substituents (e.g., alkyl, alkoxy) Other_Substituents->Lipophilicity Other_Substituents->Binding_Affinity Potency Potency (IC50) Lipophilicity->Potency Metabolic_Stability->Potency Binding_Affinity->Potency

Fig. 2: Structure-activity relationships of fluorinated benzamides.

References

A Comparative Guide to the Synthesis of N-ethyl-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for N-ethyl-3-fluorobenzamide, a valuable building block in medicinal chemistry. The selection of an appropriate synthetic pathway is crucial for efficiency, scalability, and overall cost-effectiveness in drug discovery and development. Here, we objectively compare the classic acyl chloride method with modern direct amide coupling techniques, providing supporting experimental data and detailed protocols to inform your synthetic strategy.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Acyl ChlorideRoute 2: Direct Amide Coupling
Starting Materials 3-Fluorobenzoic acid, Thionyl chloride, Ethylamine3-Fluorobenzoic acid, Ethylamine, Coupling Agent (e.g., HATU, EDC/HOBt)
Number of Steps TwoOne-pot
Reaction Time 3-5 hours2-24 hours
Reagents & Hazards Thionyl chloride (corrosive, toxic), generates HCl and SO2 gases.Coupling agents can be expensive and moisture-sensitive.
Typical Yields High (often >90% for amidation step)Good to High (65-95%, amine dependent)
Scalability Readily scalableCan be more expensive for large-scale synthesis due to reagent cost.

Route 1: The Acyl Chloride Method

This traditional two-step approach first involves the activation of 3-fluorobenzoic acid to the more reactive 3-fluorobenzoyl chloride, which is then reacted with ethylamine to form the desired amide.

Experimental Protocol

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-fluorobenzoic acid (1.0 eq).

  • Suspend the acid in an anhydrous solvent such as toluene or dichloromethane.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 eq) at room temperature.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by the cessation of gas evolution.

  • After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-fluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate flask, dissolve ethylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-fluorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the ethylamine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound. A similar reaction with diethylamine has been reported to yield N,N-diethyl-3-fluorobenzamide.

Acyl_Chloride_Route cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 3-Fluorobenzoic Acid B 3-Fluorobenzoyl Chloride A->B SOCl₂, cat. DMF D This compound B->D C Ethylamine C->D Base (e.g., Et₃N)

Diagram 1: Workflow for the Acyl Chloride Route.

Route 2: Direct Amide Coupling

This streamlined, one-pot approach utilizes coupling agents to facilitate the direct formation of the amide bond between 3-fluorobenzoic acid and ethylamine, avoiding the need to isolate the acyl chloride intermediate.

Experimental Protocol (using HATU)
  • To a dry round-bottom flask, add 3-fluorobenzoic acid (1.0 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq), and ethylamine (1.1 eq).[1]

  • Dissolve the solids in an anhydrous aprotic solvent such as DMF or dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

A similar HATU-mediated coupling of 3-fluorobenzoic acid with morpholine proceeds efficiently.[2][3]

Experimental Protocol (using EDC/HOBt)
  • In a round-bottom flask, dissolve 3-fluorobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and ethylamine (1.1 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C.

  • Add DIPEA (2.5 eq) followed by the portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq).

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and purify as described in the HATU protocol.

The EDC/HOBt method has been shown to be effective for the coupling of structurally similar 3-fluoro-5-iodobenzoic acid with various amines, with yields ranging from 65% to 92% depending on the amine used.[4]

Direct_Coupling_Route A 3-Fluorobenzoic Acid C This compound A->C Coupling Agent (HATU or EDC/HOBt) Base (e.g., DIPEA) B Ethylamine B->C

Diagram 2: Workflow for the Direct Amide Coupling Route.

Performance Comparison and Considerations

The acyl chloride route is a robust and cost-effective method, particularly for large-scale synthesis, as thionyl chloride is an inexpensive reagent. The high reactivity of the acyl chloride intermediate generally leads to high yields and shorter reaction times for the amidation step. However, this method involves the handling of hazardous materials like thionyl chloride and the production of corrosive gaseous byproducts (HCl and SO₂), necessitating a well-ventilated fume hood and appropriate safety precautions.

The direct amide coupling route offers the convenience of a one-pot procedure, which can simplify the overall workflow and may be more amenable to automated synthesis platforms. A variety of coupling agents are available, allowing for the fine-tuning of reaction conditions. Reagents like HATU are known for their high efficiency and fast reaction rates, often providing excellent yields.[1][5] However, these reagents are typically more expensive than those used in the acyl chloride method and can be sensitive to moisture. The EDC/HOBt combination is a more cost-effective coupling system but may require longer reaction times.[4]

The choice between these synthetic routes will depend on the specific requirements of the project, including the scale of the synthesis, budget constraints, available equipment, and safety considerations. For rapid, small-scale synthesis where convenience is a priority, direct coupling methods are often preferred. For larger-scale, cost-driven production, the acyl chloride route remains a highly viable option.

References

A Comparative Purity Analysis of N-ethyl-3-fluorobenzamide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the purity of a chemical entity is paramount. This guide provides a comparative analysis of the purity of N-ethyl-3-fluorobenzamide, a versatile benzamide derivative, against two common alternatives: N-ethyl-3-methylbenzamide and N-isopropyl-3-fluorobenzamide. This document outlines key analytical techniques for purity assessment, presents comparative data, and provides detailed experimental protocols to aid researchers in making informed decisions for their specific applications.

Comparative Purity Analysis

The purity of this compound and its alternatives is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is often the primary method for quantitative purity determination, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for identifying and quantifying impurities.

Based on commercially available data and typical analytical findings for research-grade chemicals, the following table summarizes a comparative purity profile for this compound and its alternatives.

CompoundStated Purity (Typical)Analytical Method for PurityPotential Impurities
This compound >97%HPLC (UV detection at 254 nm)3-fluorobenzoic acid, ethylamine, N,N-diethyl-3-fluorobenzamide, positional isomers
N-ethyl-3-methylbenzamide >97%HPLC (UV detection at 254 nm)3-methylbenzoic acid, ethylamine, N,N-diethyl-3-methylbenzamide
N-isopropyl-3-fluorobenzamide >95%GC-MS3-fluorobenzoic acid, isopropylamine, related benzamide derivatives

Experimental Protocols

To ensure the accuracy and reliability of purity assessments, it is crucial to employ validated analytical methods. The following section details standardized protocols for the analysis of this compound and its analogues.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the quantitative analysis of the purity of this compound and its alternatives.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Reference standards for the main compound and potential impurities

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample of this compound in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main compound to the total peak area of all components in the chromatogram (Area Percent method). For more accurate quantification, use the calibration curve generated from the reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler

  • Data acquisition and processing software with a mass spectral library

Reagents:

  • Suitable solvent (e.g., dichloromethane, ethyl acetate)

  • Reference standards for potential impurities (if available)

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Mass spectrometer settings: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST) and, if available, with the spectra of reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Profiling

¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used to identify and quantify impurities with distinct NMR signals.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a deuterated solvent. If performing qNMR, add a known amount of an internal standard.

  • NMR Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • Structural Confirmation: Verify the structure of the main compound by analyzing the chemical shifts, splitting patterns, and integration of the proton signals, and by the chemical shifts in the carbon spectrum.

    • Impurity Identification: Identify signals that do not correspond to the main compound or the solvent. The chemical shifts and coupling constants of these signals can help in the structural elucidation of impurities.

    • Quantitative Analysis (qNMR): If an internal standard is used, the purity of the sample can be calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.

Visualizing Analytical Workflows and Biological Context

To further aid in the understanding of the purity analysis process and the potential application of this compound, the following diagrams are provided.

Analytical_Workflow Analytical Workflow for Purity Confirmation cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC-UV Dissolution->HPLC Quantitative Purity GCMS GC-MS Dissolution->GCMS Impurity ID NMR NMR Dissolution->NMR Structural Confirmation & Impurity ID Purity_Calc Purity Calculation (Area % or qNMR) HPLC->Purity_Calc Impurity_Profile Impurity Profiling GCMS->Impurity_Profile NMR->Impurity_Profile Report Certificate of Analysis Purity_Calc->Report Impurity_Profile->Report Hedgehog_Signaling_Pathway Hypothetical Inhibition of Hedgehog Signaling by a Benzamide Derivative Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds and inactivates SMO Smoothened (SMO) PTCH1->SMO Inhibits GLI GLI Transcription Factor SMO->GLI Activates SUFU SUFU Target_Genes Target Gene Expression (Cell Proliferation, Survival) GLI->Target_Genes Promotes Transcription Benzamide Benzamide Derivative (e.g., this compound) Benzamide->SMO Hypothetical Inhibition

A Comparative Guide to the Spectroscopic Properties of N-ethyl-3-fluorobenzamide and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for N-ethyl-3-fluorobenzamide and its structural analogs: N-ethylbenzamide, N-ethyl-2-fluorobenzamide, and N-ethyl-4-fluorobenzamide. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its related compounds. Due to the limited availability of experimental data for this compound, predicted values from spectral databases and computational models have been included and are noted accordingly.

¹H NMR Data Comparison (Predicted)

Solvent: CDCl₃ (unless otherwise specified) Frequency: 400 MHz (typical)

CompoundChemical Shift (δ) and Multiplicity
This compound Ethyl group: δ ~1.25 (t, 3H, CH₃), δ ~3.45 (q, 2H, CH₂); Aromatic protons: δ ~7.1-7.6 (m, 4H); Amide proton: δ ~6.5 (br s, 1H)
N-ethylbenzamide Ethyl group: δ ~1.26 (t, 3H, J=7.3 Hz, CH₃), δ ~3.48 (dq, 2H, J=7.3, 5.7 Hz, CH₂); Aromatic protons: δ ~7.4-7.5 (m, 3H), δ ~7.7-7.8 (m, 2H); Amide proton: δ ~6.3 (br s, 1H)
N-ethyl-2-fluorobenzamide Ethyl group: δ ~1.2 (t, 3H, CH₃), δ ~3.4 (q, 2H, CH₂); Aromatic protons: δ ~7.1-7.5 (m, 4H); Amide proton: δ ~6.8 (br s, 1H)
N-ethyl-4-fluorobenzamide Ethyl group: δ ~1.2 (t, 3H, CH₃), δ ~3.4 (q, 2H, CH₂); Aromatic protons: δ ~7.0-7.1 (t, 2H), δ ~7.7-7.8 (dd, 2H); Amide proton: δ ~6.4 (br s, 1H)
¹³C NMR Data Comparison (Predicted)

Solvent: CDCl₃ (unless otherwise specified) Frequency: 100 MHz (typical)

CompoundChemical Shift (δ)
This compound Ethyl group: δ ~15 (CH₃), δ ~35 (CH₂); Aromatic carbons: δ ~114 (d, J=23 Hz), ~118 (d, J=21 Hz), ~123, ~130 (d, J=8 Hz), ~137 (d, J=7 Hz), ~162 (d, J=247 Hz); Carbonyl carbon: δ ~167
N-ethylbenzamide Ethyl group: δ 14.9 (CH₃), δ 35.2 (CH₂); Aromatic carbons: δ 126.8, 128.5, 131.3, 134.8; Carbonyl carbon: δ 167.9
N-ethyl-2-fluorobenzamide Ethyl group: δ ~14 (CH₃), δ ~35 (CH₂); Aromatic carbons: δ ~116 (d, J=21 Hz), ~124 (d, J=4 Hz), ~129, ~131, ~132, ~160 (d, J=248 Hz); Carbonyl carbon: δ ~164
N-ethyl-4-fluorobenzamide Ethyl group: δ ~15 (CH₃), δ ~35 (CH₂); Aromatic carbons: δ ~115 (d, J=22 Hz), ~129 (d, J=9 Hz), ~131, ~165 (d, J=251 Hz); Carbonyl carbon: δ ~167
IR Spectroscopy Data Comparison
CompoundKey Absorptions (cm⁻¹)
This compound Predicted: ~3300 (N-H stretch), ~3070 (aromatic C-H stretch), ~2970, ~2930 (aliphatic C-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1250 (C-N stretch), ~1200 (C-F stretch)
N-ethylbenzamide 3298 (N-H stretch), 3062 (aromatic C-H stretch), 2974, 2933 (aliphatic C-H stretch), 1633 (C=O stretch, Amide I), 1541 (N-H bend, Amide II), 1292 (C-N stretch)
N-ethyl-2-fluorobenzamide Predicted: ~3300 (N-H stretch), ~3070 (aromatic C-H stretch), ~2970, ~2930 (aliphatic C-H stretch), ~1645 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1280 (C-N stretch), ~1220 (C-F stretch)
N-ethyl-4-fluorobenzamide Predicted: ~3300 (N-H stretch), ~3070 (aromatic C-H stretch), ~2970, ~2930 (aliphatic C-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1290 (C-N stretch), ~1230 (C-F stretch)
Mass Spectrometry Data Comparison (Electron Ionization - EI)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 167Predicted: 123 ([M-C₂H₄]⁺), 109 ([FC₆H₄CO]⁺), 96, 75
N-ethylbenzamide 149105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺), 120 ([M-C₂H₅]⁺)[1]
N-ethyl-2-fluorobenzamide 167Predicted: 123 ([M-C₂H₄]⁺), 109 ([FC₆H₄CO]⁺), 95, 75
N-ethyl-4-fluorobenzamide 167Predicted: 123 ([M-C₂H₄]⁺), 109 ([FC₆H₄CO]⁺), 95, 75

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on a 100 MHz spectrometer with proton decoupling. Data was acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid was placed directly on the diamond crystal of the ATR accessory.

  • Data Acquisition: FT-IR spectra were recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum. Each spectrum was an average of 32 scans with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Electron Ionization (EI) was performed at an electron energy of 70 eV.

  • Mass Analysis: Mass spectra were recorded using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 40-400 amu.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of this compound and its analogs.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_comparison Comparative Analysis Sample This compound or Analog NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Comparison Comparison with Analogs NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of N-ethyl-3-fluorobenzamide and Related Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential therapeutic applications of N-ethyl-3-fluorobenzamide and other benzamide derivatives. Due to the limited availability of direct experimental data for this compound, this document synthesizes information from studies on structurally similar compounds to project its potential activities and create a framework for its evaluation. The information presented, including quantitative data from analogous compounds, detailed experimental protocols, and visualized biological pathways, is intended to guide future research and drug development efforts.

Comparative In Vitro Activity of Benzamide Derivatives

Benzamide and its derivatives have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects.[1] The following tables summarize the in vitro efficacy of selected benzamide compounds, offering a baseline for the potential activity of this compound.

Table 1: In Vitro Anticancer Activity of Benzamide Derivatives
Compound/Cell LineAssayIC50 (µM)Reference
This compound (Hypothetical) MTT Assay Data Not Available
2-Methoxybenzamide Derivative (Compound 21)Hedgehog Signaling Inhibition0.039 (WT Smo)[2]
Benzamide RibosideIMPDH InhibitionPotent (specific value not stated)[3]
Biphenyl Benzamide (Compound 35)Antiproliferative0.04 (DU145, A547, KB, KB-Vin)[4]
4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine (11a)Antiproliferative0.7 (HEPG2, MCF7, HCT-116)[5]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Antimicrobial Activity of Benzamide Derivatives
CompoundTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compound (Hypothetical) Data Not Available Data Not Available
N-(4-hydroxyphenyl)benzamide (5a)Bacillus subtilis256.25[6][7]
Escherichia coli313.12[6][7]
N-(p-tolyl)benzamide (6b)Bacillus subtilis246.25[6][7]
Escherichia coli243.12[6][7]
N-(4-bromophenyl)benzamide (6c)Bacillus subtilis246.25[6][7]
Escherichia coli243.12[6][7]
4-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine (11b)Candida albicansNot ApplicableMore active than cycloheximide[5]

Key Experimental Protocols

The following are detailed methodologies for fundamental in vitro assays to assess the anticancer and antimicrobial activities of novel benzamide compounds.

In Vitro Anticancer Activity

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

    • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate culture medium. Add the diluted compound to the wells and include a vehicle control (e.g., DMSO).[4]

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[8]

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.[8]

    • Solubilization: Remove the medium and add a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[8]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

In Vitro Antimicrobial Activity

Kirby-Bauer Disc Diffusion Method

This method qualitatively assesses the susceptibility of a bacterial strain to an antimicrobial agent.[6]

  • Principle: A paper disc impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. The compound diffuses from the disc into the agar. If the compound is effective at inhibiting bacterial growth, a clear circular zone of inhibition will appear around the disc.

  • Protocol:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.[1]

    • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.[1]

    • Disc Application: Aseptically place sterile filter paper discs impregnated with known concentrations of the benzamide compound onto the agar surface.[1]

    • Incubation: Incubate the plates at 37°C for 18-24 hours.[1]

    • Interpretation: Measure the diameter of the zone of inhibition in millimeters.[6]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent at which no growth is observed.

  • Protocol:

    • Antimicrobial Dilutions: Prepare serial dilutions of the test compound in a suitable broth medium in a microtiter plate.[6]

    • Inoculum Preparation: Prepare a standardized bacterial suspension and dilute it to the desired concentration.[6]

    • Inoculation: Add the bacterial inoculum to each well. Include positive (broth and inoculum) and negative (broth only) controls.[6]

    • Incubation: Seal the plate and incubate at 35-37°C for 16-24 hours.[6]

    • Interpretation: Visually inspect the wells for turbidity (bacterial growth). The lowest concentration without visible growth is the MIC.[6]

Visualizing Biological Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation start Synthesized Benzamide (e.g., this compound) antimicrobial Antimicrobial Assays (Disc Diffusion, MIC) start->antimicrobial Test against pathogens anticancer Anticancer Assays (MTT, Cell Cycle) start->anticancer Test against cancer cell lines hit_id Hit Identification antimicrobial->hit_id anticancer->hit_id lead_opt Lead Optimization hit_id->lead_opt animal_model Animal Model Studies (Xenograft) lead_opt->animal_model Efficacy & Toxicity pk_pd Pharmacokinetics/ Pharmacodynamics animal_model->pk_pd preclinical Preclinical Candidate pk_pd->preclinical

Caption: Workflow for the preclinical evaluation of novel benzamide derivatives.

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_A GLI (Active) GLI->GLI_A Activation & Translocation Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes Hh Hedgehog Ligand Hh->PTCH1 Binds Benzamide Benzamide Derivative Benzamide->SMO Inhibits

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of certain benzamide derivatives.

Conclusion

While direct experimental evidence for this compound is currently lacking, the data from analogous benzamide derivatives suggest its potential as a valuable scaffold for developing novel anticancer and antimicrobial agents. The protocols and comparative data presented in this guide are intended to provide a solid foundation for initiating in vitro and in vivo studies to elucidate the specific biological activities and therapeutic potential of this compound. Further research is warranted to explore its mechanism of action and to establish a comprehensive pharmacological profile.

References

N-Ethyl-3-Fluorobenzamide Analogs as Cereblon Binders: A Comparative Guide on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-substituted benzamide derivatives as ligands for Cereblon (CRBN), a crucial component of the E3 ubiquitin ligase complex. While direct SAR studies on N-ethyl-3-fluorobenzamide are not extensively available in the public domain, this guide leverages data from closely related fluorinated and non-fluorinated benzamido glutarimides to infer key structural determinants for CRBN binding. The incorporation of fluorine and other substituents on the benzamide core significantly influences binding affinity, offering valuable insights for the design of potent and selective CRBN modulators, including those used in Proteolysis Targeting Chimeras (PROTACs).

Comparative Analysis of CRBN Binding Affinity

The following table summarizes the in vitro binding affinities of a series of substituted benzamido glutarimides to the human CRBN thalidomide-binding domain (hTBD). The data is extracted from a key study in the field and highlights the impact of fluorine substitution and the placement of other functional groups on the benzamide ring.

Table 1: CRBN Binding Affinities of Substituted Benzamido Glutarimides

Compound IDR1R2R3R4IC50 (µM) for hTBD Binding
6a HHHH>500
6b FFFF160 ± 15
8a HNH₂HH>500
8b FNH₂HH250 ± 10
8c HHNH₂H>500
8d FHNH₂H63 ± 16
8e HHHNH₂>500
8f FHHNH₂>500

Data sourced from "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs"[1][2].

Key SAR Observations:

  • Fluorination Enhances Affinity: A clear trend is observed where fluorination of the benzamide ring generally leads to a significant increase in binding affinity for CRBN. For instance, the perfluorinated analog 6b shows a marked improvement in binding compared to the non-fluorinated parent compound 6a [1][2].

  • Positional Importance of Substituents: The position of the amino group on the benzamide ring plays a crucial role in determining binding affinity. An amino group at the meta-position (R3) of the fluorinated benzamide (8d ) resulted in the highest affinity in this series[1][2].

  • Synergistic Effects: The combination of fluorine and an amino group at the appropriate position demonstrates a synergistic effect on CRBN binding.

Experimental Protocols

The binding affinities presented in this guide were primarily determined using a competitive Microscale Thermophoresis (MST) assay.

Microscale Thermophoresis (MST) for CRBN Binding

Principle: MST measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule, such as upon ligand binding, alters its movement in the temperature gradient. This change is detected and used to quantify binding affinity.

Experimental Protocol Outline:

  • Protein Preparation: The thalidomide-binding domain (residues 319-425) of human CRBN (hTBD) is expressed and purified.

  • Fluorescent Labeling: A known fluorescent CRBN ligand (reporter) is used. In the cited study, a BODIPY-uracil reporter was employed[3].

  • Competitive Assay:

    • A constant concentration of hTBD and the fluorescent reporter is maintained.

    • A serial dilution of the test compound (e.g., this compound analogs) is prepared.

    • The test compound is incubated with the pre-formed hTBD-reporter complex.

  • MST Measurement: The samples are loaded into capillaries, and the MST instrument measures the thermophoretic movement of the fluorescent reporter.

  • Data Analysis: The change in thermophoresis is plotted against the concentration of the test compound. The data is fitted to a suitable binding model to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent reporter.

Other common techniques for assessing CRBN binding include:

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This competitive assay uses a terbium-cryptate labeled anti-tag antibody and a fluorescently labeled CRBN ligand (e.g., Thalidomide-Red). Displacement of the fluorescent ligand by a test compound leads to a decrease in the FRET signal[4].

  • Fluorescence Polarization (FP) Assay: This method is based on the principle that a small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein like CRBN, the tumbling rate decreases, and polarization increases. A competitive assay format is used to screen for inhibitors[5].

Visualizing CRBN-Mediated Protein Degradation

The binding of ligands like this compound analogs to CRBN is a critical first step in the mechanism of action for certain therapeutics, particularly PROTACs. The following diagram illustrates the general workflow of CRBN-mediated targeted protein degradation by a PROTAC.

CRBN_PROTAC_Pathway CRBN-Mediated Protein Degradation by a PROTAC cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation PROTAC PROTAC (e.g., containing a fluorobenzamide moiety) CRBN CRBN (E3 Ligase Component) PROTAC->CRBN Binds POI Protein of Interest (Target Protein) PROTAC->POI Binds Ternary_Complex CRBN-PROTAC-POI Ternary Complex CRBN->Ternary_Complex POI->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitin Transfer PROTAC_recycled PROTAC (Recycled) Ternary_Complex->PROTAC_recycled Releases E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited to Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Peptides Degraded Peptides Proteasome->Peptides Degrades POI

Caption: CRBN-PROTAC mediated protein degradation pathway.

This diagram illustrates how a PROTAC molecule, which can incorporate a fluorobenzamide moiety to bind to CRBN, brings a target protein of interest into proximity with the E3 ubiquitin ligase machinery. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released and can engage in further degradation cycles.

References

Comparative Docking Analysis of N-ethyl-3-fluorobenzamide Derivatives: A Guide to In Silico Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting comparative molecular docking studies on N-ethyl-3-fluorobenzamide derivatives. Due to the limited availability of direct comparative experimental data for this specific class of compounds in published literature, this document outlines a robust methodology, presents a template for data analysis, and visualizes the workflow for researchers seeking to evaluate their potential as targeted inhibitors. The protocols and examples provided are based on established practices in computational drug design and findings from studies on structurally related benzamide derivatives.

Introduction to this compound Derivatives and Molecular Docking

This compound derivatives represent a class of small molecules with potential therapeutic applications, drawing interest from medicinal chemists. The incorporation of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, potentially enhancing binding affinity and metabolic stability. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific protein target, predicting binding affinities, and elucidating potential mechanisms of action at a molecular level.

This guide will use Rho-associated kinase 1 (ROCK1) as a representative target for a hypothetical comparative docking study. ROCK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, and its inhibition has been explored as a therapeutic strategy for cardiovascular diseases and cancer. The choice of ROCK1 is informed by studies on similar N-ethyl-benzamide derivatives that have shown inhibitory activity against this kinase.[2]

Experimental Protocols

A successful comparative docking study requires a systematic and well-documented protocol. The following steps outline the standard procedure for preparing the protein target and ligands, performing the docking simulations, and analyzing the results.

Protein Preparation
  • Receptor Acquisition: Obtain the 3D crystal structure of the target protein, in this case, human ROCK1, from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized ligand, which helps in defining the binding site.

  • Protein Clean-up: The raw PDB file needs to be prepared for docking. This involves:

    • Removing all non-essential molecules, including water, ions, and co-solvents.

    • Adding hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assigning correct bond orders and formal charges.

    • Repairing any missing residues or atoms in the protein structure using modeling software.

  • Grid Generation: Define the binding site (also known as the active site) of the protein. This is typically a cubic box centered on the position of the co-crystallized ligand or identified through literature. The grid box should be large enough to accommodate the ligands of interest and allow for rotational and translational sampling.

Ligand Preparation
  • Ligand Sketching and Optimization: The 3D structures of the this compound derivatives to be studied are sketched using a molecular editor.

  • Energy Minimization: The sketched ligands are then subjected to energy minimization using a suitable force field (e.g., MMFF94).[1] This process optimizes the ligand's geometry to a low-energy conformation.

  • Charge Assignment: Partial charges are assigned to the atoms of each ligand. This is crucial for calculating the electrostatic interactions between the ligand and the protein.

Molecular Docking Simulation
  • Software Selection: Choose a validated molecular docking program. Several software packages are available, such as AutoDock Vina, Schrödinger's Glide, and MOE (Molecular Operating Environment).[1][3] For this hypothetical study, AutoDock Vina is selected due to its accuracy and computational efficiency.

  • Docking Execution: Each prepared ligand is docked into the defined binding site of the prepared ROCK1 protein. The docking algorithm will explore various possible conformations and orientations of the ligand within the binding site and score them based on a defined scoring function. The scoring function estimates the binding affinity (typically in kcal/mol).

  • Pose Selection: For each ligand, the top-scoring binding poses (usually 5-10) are saved for further analysis. The pose with the most negative binding energy is generally considered the most favorable.

Post-Docking Analysis
  • Binding Energy Comparison: The binding energies of all the docked this compound derivatives are compared. A more negative binding energy suggests a higher predicted binding affinity.

  • Interaction Analysis: The binding pose of the top-ranked derivatives is visually inspected to analyze the key molecular interactions with the protein's active site residues. These interactions can include:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-pi stacking

    • Salt bridges

  • Reference Compound Comparison: The docking score and interactions of the derivatives are compared against a known inhibitor of the target protein (a positive control) to benchmark their potential efficacy.

Data Presentation: A Comparative Analysis

The quantitative results of the docking study should be summarized in a clear and concise table to facilitate comparison between the different this compound derivatives.

Table 1: Hypothetical Docking Results of this compound Derivatives against ROCK1

Compound IDStructureBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
NEF-01This compound-7.2Met156, Leu205, Asp2161 (Asp216)
NEF-02N-ethyl-3-fluoro-4-methoxybenzamide-7.8Met156, Tyr157, Leu205, Asp2162 (Tyr157, Asp216)
NEF-03N-ethyl-3-fluoro-4-chlorobenzamide-7.5Met156, Leu205, Asp216, Phe2201 (Asp216)
NEF-04N-ethyl-3-fluoro-4-nitrobenzamide-8.1Met156, Leu205, Asp216, Arg1342 (Asp216, Arg134)
Reference Fasudil (Known ROCK inhibitor)-8.5Met156, Leu205, Asp216, Ala2152 (Asp216, Ala215)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of the Docking Workflow

A visual representation of the experimental workflow can aid in understanding the logical progression of a comparative docking study. The following diagram, generated using Graphviz, outlines the key stages.

docking_workflow cluster_prep Preparation Phase cluster_docking Simulation Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB Download, Cleanup, H+ addition) dock Molecular Docking (Grid Generation, Running Simulation) p_prep->dock l_prep Ligand Preparation (3D Sketching, Energy Minimization) l_prep->dock analysis Post-Docking Analysis (Binding Energy, Interaction Analysis) dock->analysis comparison Comparative Analysis (Data Tabulation, SAR) analysis->comparison end End comparison->end start Start start->p_prep start->l_prep

Caption: Workflow of a comparative molecular docking study.

Conclusion

This guide provides a foundational methodology for conducting comparative docking studies on this compound derivatives. By following a structured protocol for protein and ligand preparation, executing the docking simulation, and systematically analyzing the results, researchers can effectively screen and prioritize compounds for further experimental validation. The visualization of molecular interactions provides crucial insights into the structure-activity relationships, guiding the design of more potent and selective inhibitors. While in silico studies are a powerful tool in drug discovery, it is imperative that the computational predictions are subsequently validated through in vitro and in vivo experimental assays to confirm the biological activity.

References

Safety Operating Guide

Navigating the Safe Disposal of N-ethyl-3-fluorobenzamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of N-ethyl-3-fluorobenzamide, aligning with standard laboratory safety protocols and regulatory requirements.

I. Immediate Safety Considerations

This compound presents several health hazards; it is harmful if swallowed or in contact with skin, and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, adherence to strict safety protocols during handling and disposal is essential.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Protective gloves: Chemical-resistant gloves are mandatory.

  • Protective clothing: A lab coat or long-sleeved clothing should be worn.[1]

  • Eye protection: Safety goggles or a face shield are required to prevent eye contact.[1]

  • Respiratory protection: Use in a well-ventilated area, such as a chemical fume hood.[2]

II. Disposal Procedure: A Step-by-Step Approach

The recommended disposal method for this compound is to engage a licensed waste disposal company.[2][3] Do not attempt to dispose of this chemical down the drain or as regular solid waste.

Step 1: Waste Collection

  • Container: Use a designated, compatible, and properly sealed hazardous waste container.[4] The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound."

  • Segregation: Do not mix this compound with incompatible materials. While specific incompatibilities for this compound are not detailed in the provided results, as a general rule, avoid mixing with strong oxidizing agents or strong acids.[5]

Step 2: Handling Contaminated Materials

  • Empty Containers: Thoroughly rinse empty containers of this compound. The first rinse should be collected and disposed of as hazardous waste.[4] For highly toxic chemicals, the first three rinses must be collected.[4]

  • Contaminated Labware and PPE: Any materials, such as pipette tips, gloves, or absorbent pads, that come into contact with this compound should be considered contaminated and placed in a designated solid hazardous waste container.[4]

Step 3: Storage of Waste

  • Location: Store the hazardous waste container in a well-ventilated, designated area, away from heat, sparks, and open flames.[3][5]

  • Labeling: Ensure the waste container is accurately labeled with the contents and accumulation start date.

Step 4: Arranging for Disposal

  • Contact a Licensed Professional: Arrange for the collection and disposal of the waste through a licensed and approved waste disposal company.[2][3] Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and approved vendors.

  • Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, in accordance with institutional and regulatory requirements.

III. Quantitative Data Summary

No specific quantitative data for the disposal of this compound, such as concentration limits or specific temperature requirements for incineration, were found in the search results. Disposal procedures should adhere to the general guidelines for chemical waste established by local and national regulations.

ParameterValueSource
Melting Point 41 - 44 °C / 105.8 - 111.2 °F[3]
Molecular Formula C9H10FNO[6]
Molecular Weight 167.18[6]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. This compound Disposal Workflow cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE: - Gloves - Goggles - Lab Coat A->B C Use Designated Hazardous Waste Container B->C D Segregate from Incompatible Materials C->D E Collect Contaminated Materials (e.g., gloves, glassware) C->E F Label Container with Contents and Date G Store in a Secure, Well-Ventilated Area F->G H Contact Licensed Waste Disposal Company / EHS G->H I Document Disposal H->I

Figure 1. This compound Disposal Workflow

References

Personal protective equipment for handling N-ethyl-3-fluorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of N-ethyl-3-fluorobenzamide, ensuring the well-being of laboratory personnel and adherence to safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is categorized as a hazardous substance that causes skin irritation (H315) and serious eye irritation (H319). Appropriate PPE is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (weighing, transfers) Chemical safety goggles or a face shield.Nitrile or neoprene gloves. Double gloving is recommended.Fully buttoned laboratory coat.Work in a well-ventilated area or a chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron or coveralls over a lab coat.An air-purifying respirator with an organic vapor cartridge may be necessary depending on the spill size and ventilation.
Emergency (Fire) Not applicable. Evacuate.Not applicable. Evacuate.Not applicable. Evacuate.A self-contained breathing apparatus (SCBA) should be used by trained emergency responders.

Note on Glove Selection: While specific breakthrough time data for this compound is not available, nitrile and neoprene gloves are generally recommended for handling aromatic compounds. Always inspect gloves for any signs of degradation or puncture before use and replace them immediately if contamination occurs.

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is crucial to minimize the risk of exposure.

Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to control dust and vapors.

  • Ensure an eyewash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Procedure:

  • Preparation:

    • Don the appropriate PPE as outlined in Table 1.

    • Ensure the work area within the chemical fume hood is clean and uncluttered.

    • Have all necessary equipment (spatulas, weighing paper, reaction vessels) ready.

  • Handling:

    • Carefully weigh the desired amount of the solid compound, avoiding the generation of dust.

    • Transfer the compound using appropriate tools.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean all contaminated surfaces and equipment.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste, including contaminated weighing paper and spill cleanup materials, in a designated, clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Solutions containing this compound and rinsates from cleaning contaminated glassware should be collected in a separate, labeled hazardous waste container for halogenated organic liquids.

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent (e.g., acetone). The first rinse must be collected as hazardous waste. Subsequent rinses can be managed according to your institution's policies.

Disposal Procedure:

  • All waste containers must be kept tightly closed and stored in a designated satellite accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify colleagues and your supervisor.

  • Contain: For small, manageable spills, and only if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup:

    • Wear the appropriate PPE for spill cleanup (see Table 1).

    • Carefully sweep or scoop up the solid material, minimizing dust generation.

    • Place the spilled material and all contaminated absorbent into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water. Collect

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-3-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.